molecular formula C8H8N2O B13671244 7-Methoxypyrazolo[1,5-A]pyridine

7-Methoxypyrazolo[1,5-A]pyridine

Cat. No.: B13671244
M. Wt: 148.16 g/mol
InChI Key: FIHZFUSMBYFKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxypyrazolo[1,5-A]pyridine is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxypyrazolo[1,5-A]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxypyrazolo[1,5-A]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methoxypyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-4-2-3-7-5-6-9-10(7)8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHZFUSMBYFKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC=NN21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

7-Methoxypyrazolo[1,5-a]pyridine: A Strategic Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, scaffold hopping is a critical strategy for overcoming patent cliffs and optimizing physicochemical properties. The 7-methoxypyrazolo[1,5-a]pyridine moiety represents a high-value bioisostere for the indole, quinoline, and purine ring systems. Distinguished by its unique electronic distribution and the steric influence of the C7-methoxy group, this scaffold offers researchers a mechanism to modulate lipophilicity (LogP), enhance metabolic stability, and introduce novel hydrogen-bond vectors without disrupting critical binding interactions. This guide provides a technical deep-dive into the rationale, synthesis, and application of this specific heterocycle.

The Bioisosteric Rationale

The pyrazolo[1,5-a]pyridine core is a fused bicyclic system that is isoelectronic with indole but possesses distinct nodal properties due to the bridgehead nitrogen.

Electronic and Structural Mapping

Unlike indole, which is an electron-rich aromatic system prone to oxidation at the C3 position, pyrazolo[1,5-a]pyridine distributes its electron density differently, often showing greater stability against oxidative metabolism.

FeatureIndole (Parent)7-Methoxypyrazolo[1,5-a]pyridine (Bioisostere)Impact on Drug Design
H-Bonding NH Donor (Position 1)N Acceptor (Position 1/Bridgehead)Reverses H-bond vector; mimics Adenine N1.
Electronic Character

-excessive (C3 reactive)

-deficient pyridine ring
Reduced liability for CYP-mediated oxidation.
Dipole Moment ~2.1 D~3.5 - 4.0 DImproved aqueous solubility and polar interactions.
C7-Substituent C7-H (Lipophilic)C7-OCH

(Polar/Steric)
The "Magic Methyl" Effect: Adds H-bond acceptor; blocks metabolic soft spot.
The "Hinge Binder" Mimicry

In kinase drug discovery, this scaffold is a privileged structure.[1] The bridgehead nitrogen and the C2/C3 positions mimic the N1 and N6/C2 regions of adenine (ATP). The 7-methoxy group plays a pivotal role here: it is positioned to interact with the solvent front or specific "gatekeeper" residues, often improving selectivity over the bare scaffold.

The 7-Methoxy Advantage: Mechanism of Action

Why specifically the 7-methoxy variant? The introduction of a methoxy group at position 7 (adjacent to the bridgehead nitrogen) is not merely cosmetic; it induces specific physicochemical changes:

  • Conformational Locking: The methoxy group creates a steric clash with the peri-hydrogen or the lone pair of the bridgehead nitrogen, often forcing the molecule into a preferred conformation that reduces the entropic penalty upon binding.

  • Solubility Enhancement: The ether oxygen serves as a weak hydrogen bond acceptor, lowering the LogP compared to the 7-H or 7-chloro analogs, which is crucial for oral bioavailability.

  • Metabolic Blocking: The C7 position in the parent pyridine ring can be a site of metabolic attack. Capping this with a methoxy group prevents oxidation and deactivation.

Synthetic Accessibility

The synthesis of 7-methoxypyrazolo[1,5-a]pyridine is robust, relying on the [3+2] cycloaddition of


-aminopyridinium salts.
Core Synthesis Workflow

The most reliable route begins with 2-methoxypyridine . The regiochemistry is directed by the starting material, ensuring the methoxy group ends up at the C7 position of the fused system.

Synthesis SM 2-Methoxypyridine Step1 N-Amination (MSH or H2NOSO3H) SM->Step1 Inter 1-Amino-2-methoxypyridinium salt Step1->Inter Electrophilic Amination Step2 [3+2] Cycloaddition (Alkynyl ester + Base) Inter->Step2 Prod 7-Methoxypyrazolo[1,5-a]pyridine -3-carboxylate Step2->Prod 1,3-Dipolar Cycloaddition

Figure 1: Synthetic route to the 7-methoxypyrazolo[1,5-a]pyridine core. The 2-methoxy substituent on the pyridine ring dictates the 7-position in the final bicyclic product.

Detailed Protocol: Synthesis of Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Reagents:

  • 2-Methoxypyridine (10 mmol)

  • O-Mesitylenesulfonylhydroxylamine (MSH) (Caution: Explosive potential, handle in solution)

  • Ethyl propiolate (12 mmol)

  • Potassium carbonate (

    
    )
    
  • DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Amination: Dissolve 2-methoxypyridine in DCM at 0°C. Add a solution of MSH (1.1 eq) dropwise. Stir for 2 hours at room temperature. Precipitate the

    
    -aminopyridinium salt with diethyl ether and filter.
    
    • Checkpoint: Verify formation of the salt via

      
      H NMR (downfield shift of pyridine protons).
      
  • Cycloaddition: Suspend the pyridinium salt (1.0 eq) in DMF. Add

    
     (2.5 eq) followed by ethyl propiolate (1.2 eq).
    
  • Reaction: Stir the blue/dark mixture at room temperature for 12 hours. The color change indicates ylide formation and subsequent cyclization.

  • Workup: Dilute with water and extract with EtOAc (3x). Wash organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 7-methoxy isomer is typically the major product, distinguishable by NOE (Nuclear Overhauser Effect) between the methoxy protons and the C6-H.

Case Study: Kinase Inhibition (P2X7 and MAP Kinases)

The 7-methoxypyrazolo[1,5-a]pyridine scaffold has demonstrated utility in designing inhibitors for the P2X7 receptor and p38 MAP kinase.

Mechanistic Insight: In p38 MAPK inhibitors, the pyridine nitrogen (N1) accepts a hydrogen bond from the backbone NH of the hinge region (Met109). The 7-methoxy group, projecting into the solvent-exposed region or a hydrophobic pocket, improves selectivity against homologous kinases by exploiting subtle steric differences in the ATP binding cleft.

Comparative Data: Scaffold Potency

Hypothetical data based on SAR trends in J. Med. Chem. literature for p38 inhibitors.

Compound CoreSubstituent (C7)IC50 (p38 MAPK)LogPMetabolic Stability (t1/2, Human Microsomes)
Indole (Ref)-12 nM3.415 min
Pyrazolo[1,5-a]pyridineH45 nM2.828 min
Pyrazolo[1,5-a]pyridine Methoxy (-OCH3) 8 nM 2.9 55 min

Note: The 7-methoxy analog maintains the favorable LogP of the pyridine core while regaining/surpassing the potency of the indole reference due to optimized shape complementarity.

Experimental Validation: Kinase Assay Protocol

To validate the bioisosteric replacement, a standard FRET-based kinase assay is recommended.

Protocol:

  • Preparation: Prepare 3x serial dilutions of the 7-methoxypyrazolo[1,5-a]pyridine derivative in DMSO.

  • Enzyme Mix: Dilute recombinant kinase (e.g., p38

    
    ) to 1 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM EGTA, 0.01% Brij-35).
  • Substrate Mix: Prepare biotinylated peptide substrate and ATP at

    
     concentration.
    
  • Incubation: Add 5

    
    L compound + 10 
    
    
    
    L enzyme mix. Incubate 15 min. Add 10
    
    
    L substrate mix. Incubate 60 min at RT.
  • Detection: Add stop solution containing EDTA and detection reagents (Eu-labeled anti-phosphoantibody and APC-labeled streptavidin).

  • Readout: Measure TR-FRET signal on a multimode plate reader (Ex: 337 nm, Em: 620/665 nm).

Decision Logic for Scaffold Hopping

When should you deploy 7-methoxypyrazolo[1,5-a]pyridine?

DecisionTree Start Lead Compound Analysis (Indole/Quinoline Core) Q1 Is the NH donor essential for binding? Start->Q1 Yes1 Retain Indole or Use Indazole Q1->Yes1 Yes No1 Consider Scaffold Hop Q1->No1 No Q2 Is metabolic clearance high? Q3 Is solubility limiting? Q2->Q3 Yes No1->Q2 Soln1 Pyrazolo[1,5-a]pyridine (7-H) Q3->Soln1 No Soln2 7-Methoxypyrazolo[1,5-a]pyridine Q3->Soln2 Yes (Need Polar Surface Area)

Figure 2: Decision matrix for selecting the 7-methoxy bioisostere. This scaffold is ideal when the NH donor is dispensable, but metabolic stability and solubility require optimization.

References

  • Johns, B. A., et al. (2007).[3] "Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity." Bioorganic & Medicinal Chemistry Letters, 17(10), 2858-2862. Link

  • Stypik, M., et al. (2022).[4][5] "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." Pharmaceuticals, 15(8), 949.[5] (Demonstrates the parallel utility of the fused system). Link

  • Tigreros, A., & Portilla, J. (2016). "Regioselective Synthesis of 7-(Trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines via Reaction of Pyrazolamines with Enynones." The Journal of Organic Chemistry, 81(22), 11268–11275. Link

  • PubChem Compound Summary. "7-Methoxypyrazolo(1,5-a)pyridine-3-carboxylic acid."[6] National Center for Biotechnology Information. Link

  • Popowycz, F., et al. (2009). "Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue."[7] Journal of Medicinal Chemistry, 52(3), 655-663. Link

Sources

Metabolic Stability of 7-Methoxy Substituted Pyrazolo[1,5-a]pyridines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a compound is a paramount determinant of its ultimate success. It dictates the compound's half-life, bioavailability, and potential for drug-drug interactions, thereby profoundly influencing its efficacy and safety profile.[1][2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate to toxic levels.[2] This guide provides an in-depth exploration of the metabolic stability of a promising class of compounds: 7-methoxy substituted pyrazolo[1,5-a]pyridines. These heterocyclic structures have garnered significant attention for their diverse pharmacological activities, including their potential as kinase inhibitors in cancer treatment.[3][4][5]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the core principles of metabolic stability, provide detailed experimental protocols for its assessment, and explore the specific metabolic fate of 7-methoxy substituted pyrazolo[1,5-a]pyridines. Our focus is on providing not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your drug discovery programs.

Understanding the Pyrazolo[1,5-a]pyridine Scaffold and the Influence of the 7-Methoxy Group

The pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that serves as a versatile backbone for the design of pharmacologically active molecules.[4][5][6] Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of its biological activity and pharmacokinetic properties.[3][7]

The introduction of a methoxy (-OCH₃) group at the 7-position of the pyrazolo[1,5-a]pyridine ring is a common strategy in medicinal chemistry.[8][9][10] This small functional group can significantly impact a molecule's properties in several ways:

  • Physicochemical Properties: The methoxy group can influence a compound's solubility, lipophilicity, and crystal packing, which in turn affect its absorption and distribution.[8][10]

  • Target Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially enhancing the compound's affinity and selectivity for its biological target.[8][9]

  • Metabolic Stability: The methoxy group itself is a potential site for metabolism, primarily through O-demethylation.[8][11] Understanding this metabolic pathway is crucial for predicting the compound's clearance and potential for the formation of active or inactive metabolites.

Key Metabolic Pathways of Pyrazolo[1,5-a]pyridines

The metabolism of pyrazolo[1,5-a]pyridine derivatives is primarily mediated by the cytochrome P450 (CYP) family of enzymes, which are predominantly found in the liver.[12][13][14] These enzymes catalyze a variety of Phase I metabolic reactions.

Phase I Metabolism:

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule to facilitate its excretion. For 7-methoxy substituted pyrazolo[1,5-a]pyridines, the most common Phase I metabolic pathways include:

  • O-Demethylation: This is often a major metabolic pathway for compounds containing a methoxy group.[11] The removal of the methyl group from the 7-methoxy substituent results in the formation of a hydroxylated metabolite. This reaction is primarily catalyzed by CYP enzymes.

  • Aromatic Hydroxylation: The pyrazolo[1,5-a]pyridine ring system itself can undergo hydroxylation at various positions, catalyzed by CYP enzymes. The position of hydroxylation is influenced by the electronic properties of the substituents on the ring.

  • Oxidation of other substituents: If other alkyl or aryl groups are present on the scaffold, they can also be subject to oxidative metabolism.

Phase II Metabolism:

Following Phase I metabolism, the newly introduced or exposed functional groups can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, such as glucuronic acid or sulfate, to further increase water solubility and facilitate excretion.

dot graph TD; A[7-Methoxy Pyrazolo[1,5-a]pyridine] -->|Phase I Metabolism (CYP450)| B(Metabolites); B --> C{O-Demethylation}; B --> D{Aromatic Hydroxylation}; B --> E{Other Oxidations}; C --> F[7-Hydroxy Metabolite]; D --> G[Hydroxylated Metabolites]; F -->|Phase II Metabolism| H(Conjugated Metabolites); G -->|Phase II Metabolism| H; H --> I[Excretion];

subgraph Legend direction LR subgraph "Node Colors" direction LR Start[Start]:::startStyle Process[Process]:::processStyle End[End]:::endStyle end subgraph "Arrow Colors" direction LR Represents[Represents] -->|Transformation| Another end end

classDef startStyle fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF classDef processStyle fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 classDef endStyle fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF

class A,I startStyle; class B,C,D,E,F,G,H processStyle; end

General metabolic pathways of 7-methoxy pyrazolo[1,5-a]pyridines.

In Vitro Experimental Workflows for Assessing Metabolic Stability

A critical step in early drug discovery is the in vitro assessment of metabolic stability.[1] These assays provide essential data to rank and select compounds with favorable pharmacokinetic profiles for further development.[2][15] The two most common in vitro systems are liver microsomes and hepatocytes.[16]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, particularly the CYP450s.[16][17] This assay is a cost-effective and high-throughput method for determining a compound's intrinsic clearance (CLint) by Phase I enzymes.[16][17]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a concentrated stock solution of the 7-methoxy substituted pyrazolo[1,5-a]pyridine in a suitable organic solvent (e.g., DMSO).[18]

    • Liver Microsomes: Thaw pooled human or animal liver microsomes on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[19]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer.[18] This system ensures a sustained supply of the necessary cofactor (NADPH) for CYP450 activity.[18]

  • Incubation:

    • Pre-warm the diluted microsome solution and the test compound working solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome and test compound mixture.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[19]

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile or methanol) with an internal standard.[17] The organic solvent precipitates the microsomal proteins, halting enzymatic activity.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for analysis.

  • Analytical Quantification:

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20][21] LC-MS/MS provides the high sensitivity and selectivity required to quantify the parent compound's disappearance over time.[20][21]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) using the following equations:

      • t₁/₂ = 0.693 / k

      • CLint (μL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg of microsomal protein)

dot graph TD; A[Prepare Reagents] --> B{Incubation at 37°C}; B --> C[Sample at Time Points]; C --> D{Terminate Reaction}; D --> E[Protein Precipitation]; E --> F[Centrifugation]; F --> G[Supernatant Analysis]; G --> H(LC-MS/MS Quantification); H --> I[Data Analysis]; I --> J(Calculate t1/2 and CLint);

subgraph Legend direction LR subgraph "Node Colors" direction LR Start[Start]:::startStyle Process[Process]:::processStyle End[End]:::endStyle end subgraph "Arrow Colors" direction LR Represents[Represents] -->|Flow| Another end end

classDef startStyle fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF classDef processStyle fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 classDef endStyle fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF

class A,J startStyle; class B,C,D,E,F,G,H,I processStyle; end

Workflow for a liver microsomal stability assay.

Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors within a cellular environment.[16][22] This assay provides a more comprehensive assessment of a compound's metabolic fate.[23][24][25]

Experimental Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Thaw cryopreserved human or animal hepatocytes and assess their viability.

    • Resuspend the viable hepatocytes in an appropriate incubation medium to a specific cell density (e.g., 0.5-1 million cells/mL).[26]

  • Incubation:

    • Pre-warm the hepatocyte suspension and the test compound working solution to 37°C in a shaking water bath or incubator.

    • Initiate the incubation by adding the test compound to the hepatocyte suspension.[24]

    • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[25]

  • Reaction Termination and Sample Preparation:

    • Terminate the metabolic activity by adding the collected aliquots to a cold organic solvent containing an internal standard.[24][25]

    • Lyse the cells and precipitate the proteins.

    • Centrifuge the samples to pellet the cell debris and precipitated proteins.

    • Transfer the supernatant for analysis.

  • Analytical Quantification:

    • Quantify the remaining parent compound in the supernatant using LC-MS/MS.[24]

  • Data Analysis:

    • Similar to the microsomal stability assay, determine the elimination rate constant (k), in vitro half-life (t₁/₂), and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

    • CLint in hepatocytes is typically expressed as μL/min/10⁶ cells.[26]

Data Interpretation and Decision Making

The data generated from in vitro metabolic stability assays are crucial for guiding the lead optimization process.

Table 1: Classification of Metabolic Stability based on In Vitro Intrinsic Clearance (CLint)

Stability ClassificationHuman Liver Microsomes CLint (µL/min/mg protein)Human Hepatocytes CLint (µL/min/10⁶ cells)
High < 12< 20
Moderate 12 - 5820 - 100
Low > 58> 100

Note: These are general ranges and can vary depending on the specific laboratory and assay conditions.

A compound with high metabolic stability (low CLint) is generally desirable as it is likely to have a longer in vivo half-life and higher bioavailability.[16] Conversely, a compound with low metabolic stability (high CLint) may be rapidly cleared from the body, necessitating medicinal chemistry efforts to improve its metabolic properties.

dot graph TD; A[In Vitro Metabolic Stability Data] --> B{Is CLint acceptable?}; B -- Yes --> C[Advance to In Vivo PK Studies]; B -- No --> D{Identify Metabolic Hotspots}; D --> E[Medicinal Chemistry Optimization]; E --> F{Block or Modify Labile Site}; F --> A;

subgraph Legend direction LR subgraph "Node Colors" direction LR Start[Start]:::startStyle Process[Process]:::processStyle Decision[Decision]:::decisionStyle End[End]:::endStyle end subgraph "Arrow Colors" direction LR Represents[Represents] -->|Flow| Another end end

classDef startStyle fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF classDef processStyle fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 classDef decisionStyle fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 classDef endStyle fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF

class A,C startStyle; class B,D,E,F processStyle; class B decisionStyle;

end

Decision-making logic based on metabolic stability data.

Case Study: Mitigating Metabolic Lability of the 7-Methoxy Group

If a 7-methoxy substituted pyrazolo[1,5-a]pyridine is found to have high metabolic clearance due to rapid O-demethylation, several medicinal chemistry strategies can be employed to improve its stability:

  • Replacement of the Methoxy Group: The methoxy group can be replaced with a more metabolically stable bioisostere. For example, replacing -OCH₃ with -OCHF₂ or -OCF₃ can block O-demethylation by increasing the strength of the C-O bond.

  • Steric Hindrance: Introducing bulky substituents adjacent to the methoxy group can sterically hinder the approach of metabolizing enzymes, thereby reducing the rate of O-demethylation.

  • Electronic Modification: Altering the electronic properties of the pyrazolo[1,5-a]pyridine ring system can influence the activity of CYP enzymes. For instance, introducing electron-withdrawing groups can sometimes decrease the rate of oxidative metabolism.

Conclusion and Future Directions

The metabolic stability of 7-methoxy substituted pyrazolo[1,5-a]pyridines is a multifaceted parameter that is critical to their success as drug candidates. A thorough understanding of their metabolic pathways and the application of robust in vitro assays are essential for the rational design and optimization of these promising compounds. By integrating metabolic stability assessment early in the drug discovery process, researchers can significantly increase the probability of identifying drug candidates with favorable pharmacokinetic profiles, ultimately accelerating the delivery of new and effective medicines to patients.

Future advancements in in vitro models, such as the use of 3D liver microtissues and organ-on-a-chip technologies, will provide even more physiologically relevant systems for predicting human metabolism. Furthermore, the increasing application of in silico predictive models and artificial intelligence will aid in the early identification of potential metabolic liabilities, further streamlining the drug discovery pipeline.[27]

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • PubMed. (2008, October 15). The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. Retrieved from [Link]

  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • Grokipedia. (n.d.). Methoxy group. Retrieved from [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • BS Publications. (n.d.). Guidance for Industry. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

  • MDPI. (2018, August 23). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • LCGC International. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. Retrieved from [Link]

  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2026, January 27). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Retrieved from [Link]

  • ACS Publications. (2024, August 20). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Retrieved from [Link]

  • PubMed. (2017, May 1). Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists. Retrieved from [Link]

  • MDPI. (2021, May 5). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]

  • RSC Publishing. (n.d.). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Retrieved from [Link]

  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Retrieved from [Link]

  • Bentham Science Publisher. (2023, August 25). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • Malaria World. (2024, July 14). Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. Retrieved from [Link]

  • MDPI. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]

  • Optibrium. (2024, November 22). What's the importance of cytochrome P450 metabolism?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. Retrieved from [Link]

  • NCBI Bookshelf. (2023, April 24). Biochemistry, Cytochrome P450. Retrieved from [Link]

  • PharmaTutor. (2023, April 19). The Role of Cytochrome P450 in drug metabolism - A basic review. Retrieved from [Link]

Sources

Technical Deep Dive: 7-Substituted Pyrazolo[1,5-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its bioisosteric relationship to indole and purine systems.[1][2] While the C-3 position is the traditional locus for electrophilic substitution and kinase hinge-binding motifs, the C-7 position (adjacent to the bridgehead nitrogen) has emerged as a critical vector for modulating metabolic stability, solubility, and receptor subtype selectivity.[1]

This guide analyzes the synthetic accessibility and structure-activity relationships (SAR) of 7-substituted analogs. Unlike the C-3 position, which is electronically activated for electrophilic attack, the C-7 position requires specific steric control or directed metalation strategies to functionalize.[1]

Part 1: Synthetic Architectures

Accessing 7-substituted pyrazolo[1,5-a]pyridines requires bypassing the inherent reactivity of the C-3 position. Two primary strategies dominate the field: Constructive Cyclization (building the ring with the substituent in place) and Regioselective Metalation (post-synthetic functionalization).

Strategy A: Constructive Cyclization (The Pyridine Route)

The most robust method for installing diverse C-7 substituents is to utilize 2-substituted pyridines as starting materials. The substituent at the pyridine 2-position becomes the 7-position substituent in the fused system.

Mechanism:

  • N-Amination: A 2-substituted pyridine is treated with an aminating agent (e.g., O-mesitylenesulfonylhydroxylamine, MSH) to form the N-aminopyridinium salt.

  • 1,3-Dipolar Cycloaddition: The salt is treated with a base (generating the N-imide dipole in situ) and an alkyne (e.g., ethyl propiolate).[1]

  • Rearrangement: A sigmatropic rearrangement and oxidation sequence yields the fused bicycle.

Strategy B: Regioselective Metalation (The Knochel Method)

Direct functionalization of the C-7 position is challenging due to the acidity of the C-3 proton. However, the use of sterically hindered bases, such as Mg-TMP (2,2,6,6-tetramethylpiperidyl magnesium), allows for directed metalation.[1]

  • Key Insight: The bridgehead nitrogen lone pair can direct lithiation/magnesiation to the C-7 position, provided the C-3 position is either blocked or the base is sufficiently selective (kinetic control).

  • Reagent: TMPMgCl·LiCl (Knochel-Hauser base) is particularly effective for this transformation, operating at ambient temperatures with high functional group tolerance.[1]

Visualization: Synthetic Logic Flow

SynthesisRoutes cluster_0 Route A: Constructive Cyclization cluster_1 Route B: Regioselective Metalation StartA 2-Substituted Pyridine (R group at C-2) StepA1 N-Amination (MSH or DPH) StartA->StepA1 StepA2 1,3-Dipolar Cycloaddition (Alkyne + Base) StepA1->StepA2 ProductA 7-Substituted Pyrazolo[1,5-a]pyridine StepA2->ProductA StartB Pyrazolo[1,5-a]pyridine (Unsubstituted at C-7) StepB1 Mg-TMP / LiCl Base (Kinetic Deprotonation) StartB->StepB1 StepB2 Electrophile Quench (E+ = I2, R-CHO, etc.) StepB1->StepB2 ProductB 7-Functionalized Analog StepB2->ProductB

Figure 1: Comparison of constructive cyclization vs. post-synthetic metalation for accessing 7-substituted analogs.

Part 2: Medicinal Chemistry & SAR

The 7-position is a "fine-tuning" vector. It is rarely the primary pharmacophore but is essential for optimizing drug-like properties.

EP1 Receptor Antagonists (Urology)

Research by Seto et al. (2017) demonstrated the utility of 7-substitution in developing antagonists for the Prostaglandin E2 receptor (EP1 subtype), used for treating overactive bladder.[1]

  • Challenge: Early hits had poor metabolic stability.

  • Solution: Introduction of a substituent at C-7 created a steric block that prevented rapid metabolism of the core.

  • Outcome: The 7-substituted analogs maintained nanomolar potency while significantly improving oral bioavailability in rat models.

Kinase Inhibitors (Oncology/Inflammation)

In kinase inhibitors (e.g., p38 MAP kinase or CDK9), the pyrazolo[1,5-a]pyridine often mimics the ATP purine core.[1]

  • C-3 Position: Typically binds to the hinge region.

  • C-7 Position: Points towards the solvent front or a ribose-binding pocket, depending on binding mode. Bulky groups here (e.g., phenyl, isopropyl) can induce selectivity by clashing with the "gatekeeper" residues in non-target kinases.[1]

Solubility Modulation

The C-7 position is electronically coupled to the bridgehead nitrogen. Electron-donating groups (EDGs) at C-7 push electron density into the bridgehead, increasing the basicity of the N-1 nitrogen. This can be leveraged to improve salt formation and aqueous solubility.

Data Summary: SAR Impact of 7-Substitution
ParameterEffect of C-7 SubstitutionMechanistic Rationale
Metabolic Stability High Impact Sterically shields the bridgehead N and adjacent carbons from CYP450 oxidation.
Selectivity Moderate-High Induces vector changes that can exploit non-conserved regions in kinase pockets.
Solubility Moderate Electronic modulation of the ring system affects pKa; polar groups at C-7 are solvent-exposed.
Synthetic Difficulty High Requires specialized precursors (2-sub pyridines) or cryogenic metalation conditions.

Part 3: Experimental Protocol

Protocol: Synthesis of 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylate

A representative protocol for Route A (Constructive Cyclization).

Reagents:

  • 2-Picoline (2-methylpyridine)

  • Hydroxylamine-O-sulfonic acid (HOSA) or MSH[1]

  • Ethyl propiolate

  • Potassium carbonate (K2CO3)[1][3]

  • DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Preparation of N-Aminopyridinium Salt:

    • Dissolve 2-picoline (10 mmol) in CH2Cl2 (20 mL) at 0°C.

    • Dropwise add a solution of O-mesitylenesulfonylhydroxylamine (MSH) (10 mmol) in CH2Cl2.

    • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

    • Precipitate the salt with Et2O, filter, and dry under vacuum.[1] Yield is typically quantitative.

  • Cycloaddition:

    • Suspend the N-amino-2-methylpyridinium salt (5 mmol) in DMF (15 mL).

    • Add K2CO3 (10 mmol) and Ethyl Propiolate (6 mmol).

    • Critical Step: The reaction will turn dark. Stir vigorously at RT for 12 hours. The base generates the N-imide dipole which undergoes [3+2] cycloaddition with the alkyne.

  • Workup & Purification:

    • Dilute the mixture with water (50 mL) and extract with EtOAc (3 x 30 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

    • Purify via flash column chromatography (Hexane/EtOAc gradient). The 7-methyl analog typically elutes after any 5-methyl regioisomer impurities (if using asymmetric precursors).

  • Validation:

    • 1H NMR (400 MHz, CDCl3): Look for the diagnostic C-7 methyl singlet (~2.7 ppm) and the C-2 proton singlet (~8.5 ppm). The coupling constants of the pyridine ring protons will confirm the substitution pattern.

Part 4: Visualizing the SAR Logic

This diagram illustrates how different positions on the scaffold contribute to the overall drug profile, highlighting the unique role of C-7.

SAR_Logic Core Pyrazolo[1,5-a]pyridine Scaffold C3 C-3 Position (Hinge Binding / Electrophilic) Core->C3 Primary Pharmacophore C2 C-2 Position (Shape / Lipophilicity) Core->C2 Steric Tuning C7 C-7 Position (Metabolic Shield / Solubility) Core->C7 ADME Optimization C7_Effect1 Blocks CYP450 Oxidation C7->C7_Effect1 C7_Effect2 Modulates N-1 Basicity C7->C7_Effect2

Figure 2: Structure-Activity Relationship (SAR) map emphasizing the strategic role of the C-7 position in drug design.[1]

References

  • Seto, S., et al. (2017).[1][4] "Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation." Bioorganic & Medicinal Chemistry, 25(9), 2635-2642.[1][5]

  • Knochel, P., et al. (2018).[1] "Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases." Organic Letters, 20(10), 3114-3118.[1][6]

  • Wang, J., et al. (2024).[1][8] "PIDA mediates a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes to provide a variety of multifunctionalized pyrazolo[1,5-a]pyridine architectures."[8] Synlett, 35, 1551-1556.[1][8]

  • Bedford, R. B., et al. (2015).[3] "Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines." Angewandte Chemie International Edition, 54, 8787–8790. (Note: Discusses the pyrimidine analog, providing context for the C-7 acidity concept).

    • [1]

Sources

Methodological & Application

Application Notes and Protocols for C-3 Halogenation of 7-methoxypyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and three-dimensional structure have led to its incorporation into a wide range of biologically active molecules, including kinase inhibitors and antitubercular agents.[1] Specifically, the introduction of a halogen atom at the C-3 position provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the exploration of chemical space and the optimization of lead compounds.

This document provides detailed application notes and step-by-step protocols for the regioselective C-3 halogenation of 7-methoxypyrazolo[1,5-a]pyridine. The electron-donating nature of the methoxy group at the 7-position enhances the nucleophilicity of the heterocyclic system, facilitating electrophilic substitution. The inherent electronic properties of the pyrazolo[1,5-a]pyridine ring system favor electrophilic attack at the C-3 position of the pyrazole moiety.[2] These protocols are designed for researchers, scientists, and drug development professionals seeking reliable methods for the synthesis of C-3 chlorinated, brominated, and iodinated 7-methoxypyrazolo[1,5-a]pyridine derivatives.

General Reaction Scheme

The C-3 halogenation of 7-methoxypyrazolo[1,5-a]pyridine proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring, being more electron-rich than the pyridine ring, is the site of electrophilic attack. The reaction is highly regioselective for the C-3 position.

cluster_main General Halogenation Scheme Start 7-methoxypyrazolo[1,5-a]pyridine Product 3-Halo-7-methoxypyrazolo[1,5-a]pyridine Start->Product Electrophilic Aromatic Substitution Reagent Halogenating Agent (NCS, NBS, or NIS) Reagent->Product Solvent Solvent (e.g., MeCN, DMF, CH2Cl2) Solvent->Product

Caption: General scheme for the C-3 halogenation of 7-methoxypyrazolo[1,5-a]pyridine.

Experimental Protocols

The following protocols are based on established procedures for the halogenation of pyrazolo[1,5-a]pyridines and related heterocycles.[3][4] Researchers should perform small-scale test reactions to optimize conditions for their specific setup and substrate purity.

Protocol 1: C-3 Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a convenient and effective electrophilic chlorinating agent for electron-rich aromatic and heteroaromatic compounds.[5]

Materials:

  • 7-methoxypyrazolo[1,5-a]pyridine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (MeCN) or Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a solution of 7-methoxypyrazolo[1,5-a]pyridine (1.0 eq) in acetonitrile or dichloromethane (approximately 0.1 M concentration) in a round-bottom flask, add N-chlorosuccinimide (1.05-1.2 eq) portion-wise at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-chloro-7-methoxypyrazolo[1,5-a]pyridine.

Protocol 2: C-3 Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic bromination of aromatic and heteroaromatic compounds.[6][7]

Materials:

  • 7-methoxypyrazolo[1,5-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • Dissolve 7-methoxypyrazolo[1,5-a]pyridine (1.0 eq) in acetonitrile or dimethylformamide (approximately 0.1 M concentration) in a round-bottom flask.

  • Add N-bromosuccinimide (1.05-1.2 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 1-3 hours.

  • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) to yield 3-bromo-7-methoxypyrazolo[1,5-a]pyridine.

Protocol 3: C-3 Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and effective reagent for the iodination of activated aromatic systems.[3][4]

Materials:

  • 7-methoxypyrazolo[1,5-a]pyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask, dissolve 7-methoxypyrazolo[1,5-a]pyridine (1.0 eq) in acetonitrile (approximately 0.1 M concentration).

  • Add N-iodosuccinimide (1.1-1.3 eq) to the solution at room temperature while stirring.

  • Monitor the reaction for completion using TLC or LC-MS. The reaction typically proceeds to completion within 1-2 hours.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate and then a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous phase with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain 3-iodo-7-methoxypyrazolo[1,5-a]pyridine.

Quantitative Data Summary

The following table provides a summary of the reaction conditions and expected outcomes for the C-3 halogenation of 7-methoxypyrazolo[1,5-a]pyridine. Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

HalogenationReagentEquivalentsSolventTemperatureTypical Reaction TimeExpected Product
Chlorination NCS1.05 - 1.2MeCN or CH₂Cl₂Room Temp.1 - 4 hours3-chloro-7-methoxypyrazolo[1,5-a]pyridine
Bromination NBS1.05 - 1.2MeCN or DMFRoom Temp.1 - 3 hours3-bromo-7-methoxypyrazolo[1,5-a]pyridine
Iodination NIS1.1 - 1.3MeCNRoom Temp.1 - 2 hours3-iodo-7-methoxypyrazolo[1,5-a]pyridine

Experimental Workflow Visualization

cluster_workflow Experimental Workflow Start Dissolve 7-methoxypyrazolo[1,5-a]pyridine in appropriate solvent AddReagent Add Halogenating Agent (NCS, NBS, or NIS) Start->AddReagent Monitor Monitor Reaction (TLC or LC-MS) AddReagent->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry Dry, Filter, & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Isolated 3-Halo-7-methoxypyrazolo[1,5-a]pyridine Purify->Product

Caption: A generalized workflow for the C-3 halogenation of 7-methoxypyrazolo[1,5-a]pyridine.

Troubleshooting and Considerations

  • Dihalogenation: While C-3 is the most reactive site, over-halogenation at other positions can occur, especially with prolonged reaction times or excess halogenating agent. Careful monitoring of the reaction is crucial.

  • Solvent Choice: Acetonitrile is a good starting point for all three halogenations. For less reactive substrates or if solubility is an issue, DMF can be used for bromination, but its higher boiling point can make removal more difficult. Dichloromethane is a suitable alternative for chlorination.

  • Purification: The succinimide byproduct from the reaction is water-soluble and can be mostly removed during the aqueous workup. However, column chromatography is generally necessary to obtain a highly pure product.

  • Stability: Halogenated pyrazolo[1,5-a]pyridines are generally stable compounds. However, they should be stored in a cool, dark, and dry place to prevent potential degradation.

Conclusion

The protocols outlined in this application note provide a reliable and efficient means for the C-3 halogenation of 7-methoxypyrazolo[1,5-a]pyridine. The use of N-halosuccinimides offers a practical and scalable approach for the synthesis of these valuable building blocks in drug discovery and development. The resulting 3-halo-7-methoxypyrazolo[1,5-a]pyridines can be readily diversified using a variety of modern cross-coupling methodologies, enabling the rapid generation of compound libraries for biological screening.

References

  • Bhawale, R. T., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(20), 14253-14258. [Link]

  • Kendall, J. D., et al. (2013). Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group. MedChemComm, 4(3), 549-554. [Link]

  • Pang, T., et al. (2023). Regioselective C3-Halogenation of Pyrazolo[1,5- a ]Pyrimidines. SSRN. [Link]

  • Miki, Y., et al. (1994). Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Heterocycles, 39(1), 145-154. [Link]

  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328-5331. [Link]

  • Google Patents. (2019).
  • Li, X., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 9(11), 1123-1128. [Link]

  • Academia.edu. (2012). Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. [Link]

  • Reddit. (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. [Link]

Sources

using 7-methoxypyrazolo[1,5-a]pyridine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 7-Methoxypyrazolo[1,5-a]pyridine in Fragment-Based Drug Discovery (FBDD)

Abstract

This guide details the application of 7-methoxypyrazolo[1,5-a]pyridine as a privileged scaffold in Fragment-Based Drug Discovery (FBDD). Unlike the ubiquitous indole or azaindole scaffolds, this fused bicyclic system offers unique vectors for solubility, metabolic stability, and electronic tuning. This note provides a validated synthesis protocol, physicochemical profiling, and a strategic workflow for elaborating this fragment into high-affinity leads, specifically targeting kinase hinge regions and protein-protein interfaces.

Introduction: The Case for 7-Methoxypyrazolo[1,5-a]pyridine

In FBDD, the "Rule of Three" governs library design, but structural novelty and vector availability drive success. The pyrazolo[1,5-a]pyridine core is a bioisostere of indole, yet it possesses distinct electronic properties due to the bridgehead nitrogen.

Why the 7-Methoxy Substituent?

The unsubstituted pyrazolo[1,5-a]pyridine is lipophilic and prone to metabolic oxidation at the C7 position. Introducing a methoxy group at C7 provides three critical advantages:

  • Metabolic Blockade: It sterically and electronically blocks the C7 "soft spot," preventing rapid oxidative clearance by CYP450 enzymes.

  • Solubility Enhancement: The methoxy oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility—a critical parameter for NMR-based screening at high concentrations (mM range).

  • Conformational Locking: In the context of a larger ligand, the 7-methoxy group can induce a preferred conformation via intramolecular repulsion or attraction with adjacent substituents, reducing the entropic penalty upon binding.

Table 1: Physicochemical Comparison

PropertyIndolePyrazolo[1,5-a]pyridine7-Methoxy-pyrazolo[1,5-a]pyridine
H-Bond Donors 1 (NH)00
H-Bond Acceptors 02 (N1, N bridge)3 (N1, N bridge, OMe)
Vector Availability C3 (Nucleophilic)C3 (Electrophilic)C3 (Highly Reactive Electrophilic)
Aqueous Solubility LowLow-ModerateModerate-High
Metabolic Risk C3 oxidationC7 oxidationLow (C7 blocked)

Validated Synthesis Protocol

The synthesis of 7-methoxypyrazolo[1,5-a]pyridine is non-trivial due to the specific regiochemistry required. The following protocol utilizes the N-amination of 2-methoxypyridine followed by a [3+2] cycloaddition.

Reagents & Safety
  • Warning: Hydroxylamine-O-sulfonic acid (HOSA) is corrosive and a sensitizer. Handle in a fume hood.

  • Precursor: 2-Methoxypyridine (commercially available).

  • Cyclization Agent: Ethyl propiolate or Dimethyl acetylenedicarboxylate (DMAD).

Step-by-Step Workflow

Step 1: Synthesis of 1-Amino-2-methoxypyridinium salt

  • Dissolve 2-methoxypyridine (10 mmol) in water (10 mL) at room temperature.

  • Neutralize with potassium carbonate (K₂CO₃, 1.2 eq).

  • Slowly add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) portion-wise over 30 minutes.

    • Mechanistic Insight: HOSA acts as an electrophilic aminating agent, attacking the pyridine nitrogen. The 2-methoxy group directs amination to N1, but sterics can be an issue; ensure vigorous stirring.

  • Heat the mixture to 70°C for 1 hour.

  • Cool to 0°C. The N-aminopyridinium salt may precipitate. If not, extract with CH₂Cl₂ to remove unreacted starting material, then concentrate the aqueous phase or use directly if proceeding to a one-pot cyclization.

Step 2: [3+2] Cycloaddition to form the Core

  • Dissolve the 1-amino-2-methoxypyridinium salt (from Step 1) in DMF.

  • Add Potassium Carbonate (2.0 eq) to generate the N-imide dipole in situ.

    • Note: The solution will turn yellow/orange, indicating dipole formation.

  • Add Ethyl Propiolate (1.2 eq) dropwise at 0°C.

  • Allow to warm to room temperature and stir for 12 hours.

    • Reaction Logic: The 1,3-dipole (N-imide) undergoes a cycloaddition with the alkyne.[1] The regiochemistry is controlled by the 2-methoxy group, which ends up at the 7-position of the fused system.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 7-methoxy derivative usually elutes earlier than non-substituted byproducts.

Validation Criteria (Self-Check):

  • 1H NMR (DMSO-d6): Look for the diagnostic C3-H singlet around δ 6.5-6.8 ppm and the C7-OMe singlet around δ 4.0 ppm.

  • LCMS: [M+H]+ corresponds to MW.

FBDD Workflow: From Screen to Lead

Once the fragment is synthesized, it enters the screening and elaboration pipeline.

Phase 1: Screening (Ligand-Observed NMR)

Due to the modest affinity of fragments (Kd ~mM), Saturation Transfer Difference (STD) NMR is the gold standard.

  • Protocol:

    • Prepare fragment at 500 µM in buffer (D₂O/PBS).

    • Add Target Protein at 5-10 µM (1:50 to 1:100 ratio).

    • Irradiate protein resonances (on-resonance) and far from protein (off-resonance).

    • Hit Confirmation: The 7-methoxy protons (singlet) often show a strong STD effect if the methoxy group is solvent-exposed or interacting with a rim, while the core aromatic protons indicate the binding mode.

Phase 2: Elaboration (The "Growth" Strategy)

The C3 position of pyrazolo[1,5-a]pyridine is highly nucleophilic (similar to C3 of indole). This allows for rapid library expansion.

  • Vector 1: Halogenation (C3-I/Br)

    • Reagent: NIS or NBS in DMF.

    • Utility: Enables Suzuki/Sonogashira couplings to reach into the solvent channel or hydrophobic back-pocket.

  • Vector 2: Formylation (C3-CHO)

    • Reagent: POCl₃ / DMF (Vilsmeier-Haack).

    • Utility: Reductive amination to introduce solubilizing amines or H-bond donors.

  • Vector 3: Mannich Reaction

    • Reagent: Formaldehyde + Secondary Amine.

    • Utility: Direct introduction of basic amines for salt formation.

Visual Workflows

Diagram 1: Synthesis & Functionalization Pathway[2]

SynthesisPath Start 2-Methoxypyridine Intermediate 1-Amino-2-methoxy pyridinium Salt Start->Intermediate HOSA, K2CO3 N-Amination Cyclization [3+2] Cycloaddition (w/ Ethyl Propiolate) Intermediate->Cyclization Base (K2CO3) In-situ Dipole Core 7-Methoxypyrazolo [1,5-a]pyridine Cyclization->Core Regioselective Ring Closure Halogen 3-Iodo Derivative (Suzuki Coupling Handle) Core->Halogen NIS, DMF (Electrophilic Subst.) Formyl 3-Formyl Derivative (Reductive Amination) Core->Formyl POCl3, DMF (Vilsmeier-Haack)

Caption: Synthesis of the 7-methoxypyrazolo[1,5-a]pyridine core and subsequent C3-diversification vectors.

Diagram 2: FBDD Decision Logic

FBDD_Logic Screen Screening: STD-NMR / SPR (Fragment Library) Hit Hit Identified: 7-Methoxy Core Screen->Hit Kd < 5mM Validation X-ray Crystallography / Soaking (Confirm Binding Mode) Hit->Validation Decision Binding Orientation? Validation->Decision PathA Hinge Binder Mode (N1 accepts H-bond) Decision->PathA Mimics Adenine PathB Reverse Mode (C3 points to solvent) Decision->PathB Non-Canonical ActionA Grow from C3 (Suzuki Coupling) PathA->ActionA ActionB Grow from C5/C6 (Requires de novo synthesis) PathB->ActionB

Caption: Decision tree for elaborating the 7-methoxypyrazolo[1,5-a]pyridine hit based on binding orientation.

References

  • Johns, B. A., et al. (2010). Pyrazolo[1,5-a]pyridines as HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry.[2] Link

  • Enguehard-Gueiffier, C., et al. (2006). Synthesis and Biological Evaluation of 7-Substituted Pyrazolo[1,5-a]pyrimidines. (Analogous chemistry for pyridine scaffold). Journal of Medicinal Chemistry. Link

  • Bull, J. A., et al. (2012). Exploiting the Pyrazolo[1,5-a]pyridine Scaffold for the Discovery of Novel Kinase Inhibitors.[2][3][4][5] Bioorganic & Medicinal Chemistry Letters. Link

  • Wang, J., et al. (2024).[6] Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation. Synlett.[6] Link

  • Brough, P. A., et al. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors.[7] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application Note: Late-Stage Functionalization of the 7-Methoxypyrazolo[1,5-a]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-methoxypyrazolo[1,5-a]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., p38


 MAPK, JAK inhibitors). While the parent pyrazolo[1,5-a]pyridine is well-studied, the introduction of the 7-methoxy (7-OMe)  group drastically alters the electronic landscape and steric environment of the core.

The 7-OMe substituent serves two primary medicinal functions:

  • Solubility & Physicochemical Tuning: It disrupts planarity and crystal packing interactions compared to the H-analog.

  • Metabolic Blocking: It prevents oxidation at the metabolically vulnerable C7 position.

However, for the synthetic chemist, the 7-OMe group presents a challenge: it blocks the standard C7-H activation pathways often utilized in late-stage functionalization (LSF). This guide details three validated protocols to diversify this specific core at the C3 (Electrophilic) , C2 (C-H Activation) , and C4/C6 (Radical) positions, bypassing the blocked C7 site.

Structural Analysis & Reactivity Landscape

To design effective LSF campaigns, one must understand the electronic bias imposed by the 7-OMe group.

  • C3 Position (Nucleophilic): The most electron-rich site. The N1-N bridgehead donates electron density here. The 7-OMe group (+M effect) further increases electron density across the

    
    -system, making C3 highly susceptible to Electrophilic Aromatic Substitution (EAS).
    
  • C2 Position (Acidic/C-H Active): The proton at C2 is relatively acidic due to the adjacent electronegative nitrogen. It is the prime target for deprotonative metalation or Pd-catalyzed C-H activation.

  • C7 Position (Blocked): Occupied by the methoxy group.

  • C4/C6 Positions (Electron Deficient): These positions function similarly to the 2- and 4-positions of pyridine. They are susceptible to nucleophilic radical addition (Minisci-type reactions), though the fused electron-rich pyrazole ring reduces this reactivity compared to bare pyridine.

Reactivity Map

ReactivityMap Core 7-Methoxypyrazolo[1,5-a]pyridine Core Reactivity C3 C3 Position (High Nucleophilicity) Target: Halogenation, Arylation Core->C3 C2 C2 Position (C-H Acidic) Target: Direct Arylation, Lithiation Core->C2 C46 C4/C6 Positions (Radical Acceptors) Target: Minisci Alkylation Core->C46 C7 C7 Position (BLOCKED by OMe) Directing Effect on C6 Core->C7 Steric/Electronic Influence

Figure 1: Reactivity landscape of the 7-methoxypyrazolo[1,5-a]pyridine core. Green indicates the most accessible electrophilic site; Blue indicates C-H activation targets; Red indicates radical targets.

Methodology & Protocols

Protocol A: C3-Selective Iodination (Electrophilic Functionalization)

Objective: Install a reactive handle at C3 for subsequent Suzuki/Sonogashira coupling. Mechanism: Electrophilic Aromatic Substitution (EAS). Why this works: The 7-OMe group enhances the nucleophilicity of the ring, allowing this reaction to proceed under very mild conditions, avoiding degradation of sensitive late-stage intermediates.

Materials
  • Substrate: 7-Methoxypyrazolo[1,5-a]pyridine derivative (1.0 equiv)

  • Reagent:

    
    -Iodosuccinimide (NIS) (1.05 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (0.1 M)

  • Temperature: 0 °C to RT

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in MeCN (preferred for easier workup) or DMF. Cool to 0 °C in an ice bath.

  • Addition: Add NIS portion-wise over 5 minutes. Note: Do not add all at once to avoid over-iodination if the substrate is highly activated.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LCMS. Conversion is usually complete within 1-2 hours.

  • Quench: Dilute with EtOAc and wash with 10% aqueous sodium thiosulfate (

    
    ) to remove excess iodine (indicated by fading of yellow/brown color).
    
  • Isolation: Wash organic layer with brine, dry over

    
    , filter, and concentrate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Validation Point: The C3-iodo product typically shows a distinct shift in retention time on LCMS and loss of the C3-H singlet (approx.


 8.0 ppm) in 

H NMR.
Protocol B: C2-Selective Direct Arylation (C-H Activation)

Objective: Direct coupling of an aryl group at C2 without pre-functionalization. Mechanism: Pd(II)/Pd(0) catalytic cycle involving Concerted Metalation-Deprotonation (CMD). Critical Constraint: If C3 is unsubstituted, it will react first or competitively. This protocol assumes C3 is already substituted (e.g., with an ester, aryl, or protecting group) or that conditions are tuned strictly for C2.

Materials
  • Substrate: 3-Substituted-7-methoxypyrazolo[1,5-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv)

  • Catalyst:

    
     (5-10 mol%)
    
  • Ligand:

    
     (10-20 mol%) or 
    
    
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Additive: Pivalic Acid (PivOH) (30 mol%) - Crucial for CMD mechanism.

  • Solvent: Toluene or 1,4-Dioxane (0.2 M)

Step-by-Step Procedure
  • Setup: In a glovebox or under Argon stream, combine substrate, Ar-Br,

    
    , Ligand, Base, and PivOH in a pressure vial.
    
  • Solvent: Add degassed solvent. Seal the vial.

  • Reaction: Heat to 100-110 °C for 12-24 hours.

    • Expert Tip: The 7-OMe group creates a "buttressing effect" that may slightly hinder rotation; higher temperatures are often required compared to the non-methoxy parent.

  • Workup: Cool to RT. Filter through a Celite pad, eluting with EtOAc.

  • Purification: Concentrate and purify via flash chromatography.

Self-Validating Check:

  • Low Yield? Check the C3 position. If C3 was H, you likely have a mixture of C3-Ar and C2-Ar.

  • No Reaction? Ensure PivOH was added. The carboxylate assists in the deprotonation of the C2-H bond by the Palladium center.

Protocol C: C4/C6-Alkyl Radical Addition (Minisci Reaction)

Objective: Install alkyl groups (methyl, ethyl, cyclopropyl) at electron-deficient positions. Mechanism: Radical attack on the protonated heterocycle. Regioselectivity: The 7-OMe group sterically hinders C6. Therefore, C4 is the primary target for bulky radicals, while small radicals (methyl) may yield C4/C6 mixtures.

Materials
  • Substrate: 7-Methoxypyrazolo[1,5-a]pyridine (1.0 equiv)

  • Radical Precursor: Sodium alkyl sulfinate (

    
    ) (3.0 equiv) or Alkyl carboxylic acid + AgNO3.
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq, 3-5 equiv)

  • Solvent: DMSO/H2O (3:1) or DCM/H2O (biphasic)

  • Additive: TFA (1.0 equiv) - Essential to protonate the N-bridgehead.

Step-by-Step Procedure
  • Preparation: Dissolve substrate in DMSO/H2O. Add TFA (to activate the ring towards nucleophilic radicals).

  • Radical Generation: Add the sulfinate salt.

  • Initiation: Add TBHP dropwise at RT. A slight exotherm may occur.

  • Reaction: Stir at 50 °C for 4-8 hours.

    • Observation: Evolution of gas (

      
      ) indicates radical formation.
      
  • Workup: Neutralize with sat.

    
     (carefully!). Extract with DCM.
    
  • Analysis: The crude mixture will likely contain isomers. Use HPLC to separate C4 (major) from C6 (minor).

Data Summary & Decision Matrix

ParameterProtocol A (EAS)Protocol B (C-H Act.)Protocol C (Minisci)
Primary Target C3 C2 C4 (minor C6)
Key Reagent NIS / NBSPd(OAc)2 / PivOHR-SO2Na / TBHP
Electronic Req. Electron Rich RingAcidic C-HElectron Deficient Ring
7-OMe Impact Activates (Increases Yield)Negligible (Remote)Blocks C6 (Steric)
Main Byproduct Over-halogenationHomocoupling of Ar-BrRegioisomers (C4/C6)
Experimental Workflow Diagram

Workflow Start Start: 7-OMe-Pyrazolo[1,5-a]pyridine Decision Target Position? Start->Decision PathC3 C3 Functionalization Decision->PathC3 High Nucleophilicity PathC2 C2 Functionalization Decision->PathC2 Acidic C-H PathRad C4/C6 Functionalization Decision->PathRad Electron Deficient ActC3 Protocol A: NIS Iodination (Suzuki Precursor) PathC3->ActC3 ActC2 Protocol B: Pd-Cat C-H Arylation (Requires C3 Block) PathC2->ActC2 ActRad Protocol C: Minisci Radical Alkylation (Acidic Conditions) PathRad->ActRad

Figure 2: Decision tree for selecting the appropriate functionalization protocol based on regiochemical targets.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Molecules, 2021. (Review of the general scaffold reactivity, applicable to pyridine variants). Link

  • Effective and Variable Functionalization of Pyrazolo[1,5-a]pyridines Involving Palladium-Catalyzed Coupling Reactions. ResearchGate, 2025. (Specifics on C3 vs C7 selectivity). Link

  • Late-Stage Functionalisation of Pyridine-Containing Bioactive Molecules. Eur. J. Org. Chem., 2023.[1][2] (Covers Minisci and C-H activation strategies on pyridine-like cores). Link[1]

  • Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters, 2019. (Knochel-type metalation strategies). Link

  • Minisci Reaction. Wikipedia. (General mechanism for radical alkylation of heterocycles). Link

Sources

Application Note: Preparation of 7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic Acid

[1][2]

Executive Summary

7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is a critical scaffold in the development of next-generation kinase inhibitors, particularly for targets such as Trk , JAK , and PI3K .[1] The pyrazolo[1,5-a]pyridine core serves as a bioisostere for indole and azaindole systems, offering improved solubility and distinct metabolic profiles.

The introduction of the 7-methoxy group presents a specific regiochemical challenge. Unlike the common 4- or 5-substituted derivatives, the 7-position (adjacent to the bridgehead nitrogen) requires careful selection of starting materials to prevent unwanted isomers.[1] This guide details two validated synthetic routes:

  • Route A (Direct Cyclization): A convergent [3+2] cycloaddition using 2-methoxypyridine.[1]

  • Route B (Nucleophilic Displacement): A robust stepwise approach via a 7-chloro intermediate.[1]

Retrosynthetic Analysis & Strategy

The construction of the pyrazolo[1,5-a]pyridine ring typically involves the 1,3-dipolar cycloaddition of an

1
Strategic Disconnections[1]
  • Bond Formation: The N1–C2 and C3–C3a bonds are formed simultaneously (or stepwise) during the cycloaddition.

  • Regiocontrol: The substituent at the 2-position of the starting pyridine becomes the 7-substituent in the fused system.[1]

  • Functionalization: The carboxylic acid is accessed via hydrolysis of an ester precursor (ethyl or methyl).

RetrosynthesisTarget7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acidEsterEthyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylateTarget->EsterHydrolysisYlide1-Amino-2-methoxypyridinium saltEster->Ylide[3+2] CycloadditionAlkyneEthyl PropiolateEster->Alkyne+ BaseCl_IntermediateEthyl 7-chloropyrazolo[1,5-a]pyridine-3-carboxylateEster->Cl_IntermediateSnAr (NaOMe)Start2-MethoxypyridineYlide->StartN-AminationReagentAminating Reagent(MSH or DPH)Ylide->ReagentStart_Cl2-ChloropyridineCl_Intermediate->Start_ClN-Amination + Cyclization

Figure 1: Retrosynthetic strategy highlighting the direct route (solid lines) and the displacement route (dashed lines).

Protocol A: Direct Cyclization (Preferred)

This route is the most atom-economical, utilizing the pre-installed methoxy group.[1] It relies on the generation of the N-aminopyridinium salt followed by reaction with ethyl propiolate.[1]

Materials
ReagentRoleEquiv.Notes
2-Methoxypyridine Starting Material1.0Commercial grade
O-(2,4-Dinitrophenyl)hydroxylamine (DPH) Aminating Agent1.1Safety Note 1
Ethyl Propiolate Dipolarophile1.5Keep cold
Potassium Carbonate (

)
Base1.5Anhydrous, powdered
DMF Solvent-Anhydrous
LiOH[1][2]·H2O Hydrolysis Base3.0-
Experimental Procedure
Step 1: N-Amination

Note: This step generates the 1-amino-2-methoxypyridinium salt.[1] DPH is preferred over MSH (O-mesitylenesulfonylhydroxylamine) due to better stability, though MSH can be used if fresh.[1]

  • Dissolution: Dissolve 2-methoxypyridine (1.0 equiv) in acetonitrile (MeCN) or THF.

  • Addition: Add DPH (1.1 equiv) portion-wise at 40°C.

  • Incubation: Stir the mixture at 40°C for 12–24 hours. The solution will turn deep red/brown, and a precipitate (the pyridinium salt) may form.

  • Isolation: Cool to 0°C. Add diethyl ether to precipitate the salt fully. Filter the solid, wash with ether, and dry under vacuum.

    • Checkpoint: The product is 1-amino-2-methoxypyridinium 2,4-dinitrophenolate .[1]

Step 2: [3+2] Cycloaddition
  • Suspension: Suspend the pyridinium salt (1.0 equiv) in anhydrous DMF (approx. 10 mL/g).

  • Base Activation: Add

    
      (1.5 equiv) at room temperature. The mixture may change color as the N-ylide is generated in situ.[1]
    
  • Cyclization: Add ethyl propiolate (1.5 equiv) dropwise.

    • Exotherm Warning: The reaction is exothermic. Maintain temperature <30°C using a water bath if necessary.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target Mass [M+H]+ ≈ 221 for ethyl ester).[1]

  • Workup: Pour the mixture into ice-water. Extract with Ethyl Acetate (3x).[3] Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The 7-methoxy isomer is typically the major product; however, verify regiochemistry by NMR (H-7 doublet should be absent; look for H-4, H-5, H-6 pattern).[1]

Step 3: Ester Hydrolysis[1]
  • Solubilization: Dissolve the ethyl ester in THF/Water (3:1).

  • Hydrolysis: Add LiOH·H2O (3.0 equiv). Stir at ambient temperature for 3–6 hours (or 50°C if sluggish).

  • Isolation: Concentrate to remove THF. Acidify the aqueous residue with 1N HCl to pH 3–4.

  • Filtration: Collect the precipitated 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid by filtration. Wash with cold water and dry.

Protocol B: The Displacement Route (Alternative)

Use this route if N-amination of 2-methoxypyridine proves low-yielding due to steric hindrance or electronic deactivation.[1]

Workflow
  • Precursor Synthesis: React 2-chloropyridine with MSH or HOSA to form 1-amino-2-chloropyridinium mesitylenesulfonate.[1]

  • Cyclization: React the chloro-salt with ethyl propiolate and

    
     in DMF.
    
    • Product: Ethyl 7-chloropyrazolo[1,5-a]pyridine-3-carboxylate.[1]

  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve the 7-chloro ester in Methanol .

    • Add Sodium Methoxide (NaOMe, 3–5 equiv).

    • Reflux for 4–6 hours.

    • Mechanism:[1][3][4][5][6] The 7-position is highly activated for nucleophilic attack.[1] This step often effects both the displacement of the chloride and the hydrolysis of the ester (if water is present or during workup).

  • Acidification: Acidify the reaction mixture to isolate the final acid.

Critical Control Points & Troubleshooting

IssueProbable CauseSolution
Low Yield in Step 1 DPH/MSH degradationUse freshly prepared aminating reagents. Store DPH at 4°C.
Regioisomer Contamination Attack at C2 vs C62-substituted pyridines generally direct cyclization to the C6 position (forming the 7-substituted product) due to steric blocking of C2.[1] Confirm by NOE NMR.
Decarboxylation Overheating during hydrolysisKeep hydrolysis temp <60°C. Avoid strong mineral acids during workup; use acetic acid or dilute HCl.
Safety Explosive ReagentsMSH and dry DPH are shock-sensitive. Never scrape dry solids.[1] Use plastic spatulas and keep wet with solvent where possible.

Analytical Data Reference

Target Compound: 7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid[1][7]

  • Formula:

    
    [1]
    
  • MW: 192.17 g/mol [1]

  • Expected

    
     NMR (DMSO-
    
    
    ):
    • 
       12.5 (br s, 1H, COOH)
      
    • 
       8.45 (s, 1H, H-2)[1]
      
    • 
       7.8 (d, 1H, H-4)[1]
      
    • 
       7.4 (t, 1H, H-5)[1]
      
    • 
       6.8 (d, 1H, H-6)[1]
      
    • 
       4.05 (s, 3H, OMe)
      
    • Note: H-7 is substituted, so no signal for H-7. The coupling constants will reflect the 4,5,6 vicinal system.

References

  • Direct Synthesis via N-Amination

    • Patent: WO2017079519A1. "Heterocyclic compounds as PI3K-gamma inhibitors." (2017).
  • Displacement Route (7-Chloro to 7-Methoxy)

    • Patent: WO2023125877A1. "Tricyclic derivative inhibitor, preparation method therefor, and application thereof." (2023).[8] Details the conversion of 5-bromo-7-chloropyrazolo[1,5-a]pyridine to the 7-methoxy analog using NaOMe.

  • General Pyrazolo[1,5-a]pyridine Synthesis

    • Journal: Bull. Chem. Soc. Ethiop. 2023, 37(3), 722.[9] "Multi-component reactions for the synthesis of pyrazolo[1,5-a]quinoline derivatives."

  • Reagent Preparation (DPH)

    • Journal: Legault, C., & Charette, A. B. (2003). "Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-Pyridinium Salts." J. Org.[1] Chem., 68(18), 7119–7122.

Troubleshooting & Optimization

stability of 7-methoxy group under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 7-Methoxy Group Under Acidic Hydrolysis

Executive Summary

The 7-methoxy group (an aryl methyl ether), commonly found in scaffolds like coumarins (e.g., Herniarin) and flavonoids , exhibits a bifurcated stability profile dependent on the specific acid anion present.

  • STABLE: In the presence of non-nucleophilic acids (HCl, H₂SO₄, HClO₄), the 7-methoxy group is highly resistant to cleavage, even at reflux. These conditions are suitable for hydrolyzing esters or glycosides while retaining the methoxy motif.

  • UNSTABLE: In the presence of strong nucleophilic acids (HI, HBr) or Lewis acids (BBr₃), the group undergoes rapid

    
    -demethylation to the corresponding phenol (7-hydroxy).
    

This guide provides the mechanistic rationale, validated protocols, and troubleshooting steps to navigate these conditions.

Module 1: The Mechanistic Logic (Why It Happens)

To control the outcome of your experiment, you must understand the two-step mechanism governing ether cleavage. The 7-methoxy group does not hydrolyze via a simple addition-elimination pathway like an ester; it requires protonation followed by nucleophilic substitution .

The Stability/Cleavage Switch
  • Step 1: Protonation (The Setup) The ether oxygen is weakly basic (pKa

    
     -3.5). In concentrated acid, it accepts a proton to form an oxonium ion. This weakens the 
    
    
    
    -CH₃ bond.
    • Crucial Insight: Protonation alone is insufficient for cleavage. The reaction must be driven by a nucleophile.

  • Step 2: Nucleophilic Attack (The Trigger)

    • Scenario A (HCl / H₂SO₄): Chloride (Cl⁻) and bisulfate (HSO₄⁻) are poor nucleophiles in aqueous media. They cannot overcome the activation energy to displace the phenol. Result: The oxonium ion eventually deprotonates; the starting material is recovered.

    • Scenario B (HI / HBr): Iodide (I⁻) and Bromide (Br⁻) are potent nucleophiles. They attack the methyl carbon via an

      
       mechanism, displacing the 7-hydroxyaryl group as a leaving group. Result:  Irreversible demethylation.
      

G Start 7-Methoxy Substrate (Ar-O-CH3) Protonation Oxonium Intermediate (Ar-OH+-CH3) Start->Protonation H+ Acid_Stable Reagent: HCl or H2SO4 (Poor Nucleophile) Protonation->Acid_Stable Acid_Labile Reagent: HI or HBr (Strong Nucleophile I-/Br-) Protonation->Acid_Labile Product_Stable No Reaction (Methoxy Retained) Acid_Stable->Product_Stable Reversible Deprotonation Transition SN2 Attack on Methyl Acid_Labile->Transition Product_Cleaved Demethylation (7-Hydroxy Product + CH3X) Transition->Product_Cleaved Irreversible

Figure 1: Mechanistic divergence of aryl methyl ethers based on acid counter-ion.

Module 2: Experimental Protocols

Protocol A: Glycoside/Ester Hydrolysis (Preserving 7-Methoxy)

Use this when removing sugar moieties or ester protecting groups without touching the 7-methoxy core.

  • Reagents: 1N - 2N Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).

  • Solvent: 50:50 Methanol/Water or Ethanol/Water (to maintain solubility of the aglycone).

  • Conditions: Reflux (80–100°C) for 1–4 hours.

  • Validation:

    • Dissolve 50 mg substrate in 5 mL MeOH.

    • Add 5 mL 2N HCl.

    • Reflux at 85°C. Monitor by TLC/HPLC every 30 mins.

    • Expected Outcome: Disappearance of polar glycoside peak; appearance of less polar aglycone. Mass spec should show loss of sugar (-162 Da for glucose) but retention of methyl (+14 Da relative to phenol).

Protocol B: Intentional Demethylation (Cleaving 7-Methoxy)

Use this to convert 7-methoxycoumarin to umbelliferone or similar conversions.

  • Reagents: 47% Hydroiodic Acid (HI) or 48% Hydrobromic Acid (HBr).

  • Solvent: Glacial Acetic Acid (often used as co-solvent) or neat acid.

  • Conditions: Reflux (110–130°C) for 4–12 hours.

  • Validation:

    • Dissolve substrate in Acetic Acid/HI (1:1).

    • Reflux.

    • Expected Outcome: Product becomes more polar (phenolic -OH can H-bond). Mass spec shows loss of 14 Da (CH₃ → H).

Module 3: Troubleshooting & FAQs

Q1: I used HCl for hydrolysis, but I see a small amount of demethylated product. Why?

  • Diagnosis: Did you use extremely high concentrations (>6N) or sealed-tube heating >120°C?

  • Explanation: While Cl⁻ is a poor nucleophile, extreme forcing conditions can force the

    
     reaction, albeit slowly.
    
  • Fix: Lower the acid concentration to 1N–2N and limit temperature to the boiling point of the solvent (reflux).

Q2: My 7-methoxyflavone precipitated during acid hydrolysis. Is it degraded?

  • Diagnosis: Solubility issue.

  • Explanation: Glycosides are water-soluble. The hydrolyzed aglycone (7-methoxyflavone) is lipophilic and often insoluble in aqueous acid.

  • Fix: Add a co-solvent like Methanol or Ethanol (up to 50% v/v). If it precipitates, it effectively stops reacting, which actually protects it from degradation. Filter the solid; it is likely your pure product.

Q3: Can I use Lewis Acids like BBr₃?

  • Answer: NO (if you want stability). BBr₃ is the "nuclear option" for demethylation. It coordinates to the oxygen and cleaves the bond at -78°C to 0°C. Only use this if you want to remove the group.

Q4: I see a new peak with the same mass as my starting material, but different retention time. What happened?

  • Diagnosis: Wessely-Moser Rearrangement.[1]

  • Context: Common in 5,7-dimethoxyflavones. Strong acid can open the pyrone ring and re-close it, swapping the position of substituents.

  • Fix: This is an acid-catalyzed isomerization, not demethylation. Switch to enzymatic hydrolysis (e.g., Snailase or Hesperedinase) to avoid ring opening.

Module 4: Data Summary Table

ConditionAcid TypeNucleophile7-Methoxy FateApplication
Dilute HCl/H₂SO₄ MineralCl⁻ / HSO₄⁻ (Weak)Stable Glycoside/Ester Hydrolysis
Conc. HI MineralI⁻ (Strong)Cleaved Synthesis of Phenols
Conc. HBr MineralBr⁻ (Strong)Cleaved Synthesis of Phenols
BBr₃ / AlCl₃ LewisBr⁻ / Cl⁻ (Assisted)Cleaved Low-Temp Demethylation
Enzymatic BiologicalNoneStable Sensitive Substrates

Module 5: Troubleshooting Decision Tree

Troubleshooting Start Issue: Unexpected Result with 7-Methoxy Substrate CheckMass Check Mass Spec (LC-MS) Start->CheckMass Mass_Minus14 Mass = [M - 14] CheckMass->Mass_Minus14 Demethylation Mass_Same Mass = [M] (No Change) CheckMass->Mass_Same Isomerization? Mass_MinusSugar Mass = [M - 162/132] CheckMass->Mass_MinusSugar Success AcidCheck Did you use HI, HBr, or BBr3? Mass_Minus14->AcidCheck IsoCheck Is it a Flavone? Mass_Same->IsoCheck Success Reaction Complete. Isolate Aglycone. Mass_MinusSugar->Success Sol_UseHCl Sol_UseHCl AcidCheck->Sol_UseHCl Yes -> Switch to HCl/H2SO4 Sol_Conc Sol_Conc AcidCheck->Sol_Conc No (Used HCl) -> Reduce Conc/Temp Sol_Enzyme Sol_Enzyme IsoCheck->Sol_Enzyme Yes -> Wessely-Moser Risk Use Enzymes

Figure 2: Diagnostic workflow for analyzing reaction outcomes.

References

  • Jack Westin. Cleavage of Ethers - Organic Chemistry. (Accessed 2026).[2] Explains the

    
     mechanism of ether cleavage requiring strong nucleophiles (I⁻/Br⁻).
    
    
  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. (2024).[3] Details the inertness of aryl ethers to HCl vs. reactivity with HI/HBr.

  • Frontiers in Plant Science. Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides. (2022).[4] Discusses acid hydrolysis conditions (HCl) for flavonoids and stability factors.

  • National Institutes of Health (PMC). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative. (2017).[5] Demonstrates stability of the 7-methoxycoumarin scaffold in physiological and acidic buffers.

  • Master Organic Chemistry. Acidic cleavage of ethers (SN2). (2016).[6] Provides comparative reaction rates and mechanistic steps for ether cleavage.[3]

Sources

Technical Support Center: Troubleshooting Cyclization Failures for 7-Substituted Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-substituted pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges during the critical cyclization step in the formation of this important heterocyclic scaffold. The pyrazolo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of neurological and central nervous system disorders.[1] However, its synthesis, particularly with substitution at the 7-position, can be fraught with challenges leading to failed reactions or low yields.

This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common experimental failures.

Core Reaction Overview: The [3+2] Cycloaddition Pathway

The most common and versatile method for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition (or annulation) reaction. This typically involves the reaction of an N-aminopyridinium salt with a suitable 1,3-bielectrophile, such as a β-ketoester or an α,β-unsaturated carbonyl compound.[2] The reaction proceeds through the formation of an N-iminopyridinium ylide intermediate, which then undergoes cyclization.

The general mechanism is outlined below:

G General [3+2] Cyclization Mechanism Start1 Substituted Pyridine N_Amino N-Aminopyridinium Salt Start1->N_Amino Start2 Aminating Agent (e.g., MSH, DPH) Start2->N_Amino N-Amination Ylide N-Iminopyridinium Ylide (Intermediate) N_Amino->Ylide Deprotonation Bielectrophile 1,3-Bielectrophile (e.g., β-ketoester) Adduct Cyclized Adduct Bielectrophile->Adduct Base Base Base->Ylide Ylide->Adduct [3+2] Cycloaddition Product 7-Substituted Pyrazolo[1,5-a]pyridine Adduct->Product Dehydration/ Aromatization

Caption: General mechanism for pyrazolo[1,5-a]pyridine synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common failures encountered during the cyclization step. A logical troubleshooting workflow is essential for efficiently identifying and solving the root cause of a failed reaction.

TroubleshootingWorkflow Troubleshooting Workflow for Cyclization Failures Start Cyclization Reaction Failure Q1 Observation: No Product / Starting Material Recovered Start->Q1 Q2 Observation: Low Yield of Desired Product Start->Q2 Q3 Observation: Major Side Product(s) Formed Start->Q3 C1a Cause: Inactive Starting Materials Q1->C1a C1b Cause: Sub-optimal Reaction Conditions (Temp, Base, Solvent) Q1->C1b C1c Cause: Poor N-Amination Q1->C1c C2a Cause: Competing Side Reactions Q2->C2a C2b Cause: Steric/Electronic Effects of 7-Substituent Q2->C2b C2c Cause: Product Degradation Q2->C2c C3a Cause: Dimerization / Polymerization Q3->C3a C3b Cause: Unintended Reactivity of Substituent Q3->C3b C3c Cause: Rearrangement Pathway Q3->C3c S1 Solutions: - Verify Reagent Purity (NMR, MS) - Screen Temp, Base, & Solvent - Confirm N-Aminopyridinium Salt Formation C1a->S1 C1b->S1 C1c->S1 S2 Solutions: - Modify Reaction Conditions (Milder Base, Lower Temp) - Change Bielectrophile - Protect Sensitive Groups C2a->S2 C2b->S2 C2c->S2 S3 Solutions: - Characterize Side Product (LCMS, NMR) - Adjust Stoichiometry / Addition Rate - Re-evaluate Synthetic Route C3a->S3 C3b->S3 C3c->S3

Caption: A decision tree for troubleshooting common cyclization issues.

FAQ 1: My reaction shows no product formation. I only recover my starting materials. What went wrong?

This is a common and frustrating issue, often pointing to a fundamental problem with reaction activation.

Plausible Causes & Diagnostic Steps:

  • Purity and Integrity of Starting Materials: The N-aminopyridinium salt is often the most sensitive reagent. It can be hygroscopic or degrade upon storage.

    • Diagnostic: Before starting, run a quick ¹H NMR and acquire a mass spectrum of your N-aminopyridinium salt to confirm its identity and purity. Ensure your 1,3-dicarbonyl compound is also pure, as impurities can inhibit the reaction.[3]

  • Ineffective Base: The reaction requires a base to deprotonate the N-aminopyridinium salt to form the reactive ylide intermediate. An incorrect choice or insufficient amount of base will halt the reaction.

    • Causality: The pKa of the N-H proton on the aminopyridinium salt must be matched with the strength of the base. A base that is too weak will not generate enough of the ylide, while an overly strong base can promote unwanted side reactions.

    • Diagnostic: Monitor the reaction by TLC or LC-MS. If you only see the starting pyridinium salt spot/peak, the deprotonation is likely failing.

  • Sub-optimal Temperature or Solvent: The cyclization may have a significant activation energy barrier that is not being overcome, or the chosen solvent may not be suitable.

    • Diagnostic: If starting materials are stable, set up small-scale parallel reactions to screen higher temperatures.

Proposed Solutions & Protocols:

  • Solution A: Verify N-Aminopyridinium Salt Formation and Purity The synthesis of N-aminopyridinium salts is a critical first step, typically achieved by electrophilic amination of the parent pyridine.[4][5] Reagents like O-(mesitylsulfonyl)hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DPH) are commonly used.[4] Failure here will prevent any downstream cyclization. If you prepare this reagent in-house, rigorously characterize it before use.

  • Solution B: Screen Reaction Conditions If starting materials are confirmed to be pure, the issue lies with the reaction conditions. A systematic screening is the most effective approach.

    Protocol: Small-Scale Reaction Condition Screen

    • In separate vials, dissolve 20 mg of your 7-substituted N-aminopyridinium salt and 1.1 equivalents of your 1,3-dicarbonyl partner.

    • To each vial, add one of the solvent/base combinations from the table below (0.5 mL).

    • Stir the vials at an initial temperature (e.g., 60 °C) for 4 hours.

    • Monitor each reaction by TLC or LC-MS at 1-hour intervals to check for product formation.

    • If no reaction occurs, increase the temperature to 80 °C or 100 °C and continue monitoring.

SolventBase (1.5 equiv.)Rationale & Comments
Acetonitrile (MeCN)K₂CO₃ (Potassium Carbonate)A standard, mild condition. Good starting point.
Dimethylformamide (DMF)Cs₂CO₃ (Cesium Carbonate)Higher boiling point; Cesium effect may enhance reactivity.
Ethanol (EtOH)NaOEt (Sodium Ethoxide)Basic conditions suitable for many β-ketoesters.
TolueneDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Non-polar solvent with a strong, non-nucleophilic organic base.
Acetic AcidNone (Solvent is the catalyst)Acid-catalyzed conditions can promote cyclization, particularly with certain substrates.[1]
FAQ 2: The reaction works, but the yield of my 7-substituted pyrazolo[1,5-a]pyridine is very low. How can I improve it?

Low yield indicates that the desired reaction pathway is inefficient or is competing with non-productive side reactions. The nature of the substituent at the 7-position is often the primary cause.

Plausible Causes & Diagnostic Steps:

  • Steric Hindrance: A bulky substituent at the 7-position (adjacent to the fusion nitrogen) can sterically hinder the approach of the bielectrophile and the subsequent ring-closing step.

  • Electronic Effects:

    • Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO₂, -CF₃) at the 7-position can decrease the nucleophilicity of the ylide intermediate, slowing down the cyclization.

    • Electron-Donating Groups (EDGs): While often beneficial, strong EDGs can sometimes lead to over-reactivity and the formation of side products.

    • Diagnostic: Compare your results to literature reports for unsubstituted or differently substituted pyrazolo[1,5-a]pyridines. This comparison can provide strong clues about the electronic or steric influence of your specific substituent.[6]

  • Competing Side Reactions: The reactive ylide or other intermediates may be undergoing alternative reactions, such as dimerization or decomposition, at a rate comparable to the desired cyclization.

    • Diagnostic: Carefully analyze the crude reaction mixture by LC-MS. Look for peaks with masses corresponding to dimers of the ylide or adducts with the solvent.

Proposed Solutions & Protocols:

  • Solution A: Modify Reaction Temperature and Time For sterically hindered or electronically deactivated substrates, higher temperatures and longer reaction times may be necessary to drive the reaction to completion. Conversely, if side product formation is the issue, lowering the temperature may favor the desired, lower-activation-energy pathway.[7]

  • Solution B: Change the Bielectrophile Partner The reactivity of the 1,3-dicarbonyl compound is critical. If you are using a standard β-ketoester like ethyl acetoacetate and getting low yields, consider a more reactive partner.

    • Example: Switching from a β-ketoester to a more electrophilic β-diketone or an enone with a better leaving group can sometimes accelerate the cyclization step, outcompeting decomposition pathways.

  • Solution C: Employ Microwave-Assisted Synthesis Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid, uniform heating that can overcome high activation barriers before substrate decomposition occurs.[3][8]

    Protocol: Exploratory Microwave Synthesis

    • Combine the N-aminopyridinium salt (1 equiv.), bielectrophile (1.1 equiv.), and chosen base/solvent system in a microwave-safe reaction vessel.

    • Set the microwave reactor to a constant temperature (e.g., 120 °C) and run for 10-30 minutes.

    • Analyze the crude product by LC-MS and NMR to determine conversion and yield. Compare this to the results from conventional heating.

FAQ 3: My reaction produces a significant amount of an unexpected side product. How can I identify and suppress it?

The formation of a major side product is a diagnostic challenge that requires careful analytical work. The structure of the byproduct provides essential clues to the unintended reaction pathway.

Plausible Causes & Diagnostic Steps:

  • Dimerization of the Pyridinium Ylide: The N-iminopyridinium ylide is a 1,3-dipole and can react with itself in a [3+3] or other cycloaddition pathways if the intended bielectrophile is not reactive enough.

    • Diagnostic: Search for a mass peak in the crude LC-MS that is approximately double the mass of the deprotonated N-aminopyridinium salt.

  • Rearrangement: Under certain conditions (especially high heat or strong acid/base), the desired product or an intermediate can rearrange to a more stable isomer.

  • Unintended Reactivity of the 7-Substituent: The substituent itself may be participating in the reaction. For example, a nucleophilic substituent could intercept an intermediate, or an acidic proton on the substituent could interfere with the base.

    • Diagnostic: Isolate the side product using column chromatography or preparative HPLC and obtain a full set of characterization data (¹H NMR, ¹³C NMR, HRMS). The resulting structure will reveal the side reaction mechanism.

Proposed Solutions & Protocols:

  • Solution A: Slow Addition of Reagents If dimerization is suspected, the issue may be a high transient concentration of the reactive ylide.

    • Protocol: Dissolve the N-aminopyridinium salt and base in the reaction solvent. Separately, dissolve the bielectrophile in the same solvent. Add the bielectrophile solution slowly to the reaction mixture over several hours using a syringe pump. This keeps the ylide concentration low and maximizes its chances of reacting with the desired partner.

  • Solution B: Re-evaluate the Base and Solvent System The choice of base and solvent can dramatically influence which reaction pathways are favored.

    • Example: A strong, nucleophilic base like sodium ethoxide might not only generate the ylide but could also catalyze undesired aldol-type side reactions with the bielectrophile. Switching to a non-nucleophilic base like DBU or a weaker inorganic base like K₂CO₃ can shut down these pathways.[8]

  • Solution C: Protect Reactive Functional Groups If the 7-substituent contains a reactive functional group (e.g., -OH, -NH₂), it may need to be protected before the cyclization reaction and deprotected afterward. This adds steps but is often necessary to prevent side reactions and ensure a clean conversion.

By systematically applying these diagnostic and troubleshooting principles, researchers can overcome common hurdles in the synthesis of 7-substituted pyrazolo[1,5-a]pyridines and successfully access these valuable chemical entities.

References

  • Reddy, A.S.R., et al. (2020). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega. Available at: [Link]

  • Roychowdhury, P., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Organic Chemistry Frontiers. Available at: [Link]

  • Roychowdhury, P., et al. (2023). N-Amino pyridinium salts in organic synthesis. RSC Publishing. Available at: [Link]

  • Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Available at: [Link]

  • Roychowdhury, P., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. ResearchGate. Available at: [Link]

  • Feng, Y., et al. (2022). Base-promoted [3+2] annulation of N-aminoisoquinolinium derivatives with cyclic iodonium ylide/2,2-difluorovinyl tosylate. Organic Chemistry Frontiers. Available at: [Link]

  • Katritzky, A.R., et al. (1997). SYNTHESIS OF PYRAZOLO[1,5-a]QUINOLINES AND RELATED SYSTEMS. HETEROCYCLES. Available at: [Link]

  • Kumar, H., et al. (2021). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. Available at: [Link]

  • Senga, K., et al. (1977). Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry. Available at: [Link]

  • Quiroga, J., et al. (2020). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Kotakommula, H., et al. (2026). Substituent positions to increase the activity of pyrazolo[1,5-a]pyridimines. ResearchGate. Available at: [Link]

  • Singh, P.P., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Singh, P.P., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Miki, Y., et al. (1983). Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Journal of Heterocyclic Chemistry. Available at: [Link]

  • El-Gohary, N.S., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega. Available at: [Link]

  • Wang, J., et al. (2024). Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. Organic Letters. Available at: [Link]

  • Sharma, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Abdel-Aziem, A., et al. (2025). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]

  • Bonacorso, H.G., et al. (2006). 2-Methyl-7-Substituted Pyrazolo[1,5-a]pyrimidines: Highly Regioselective Synthesis and Bromination. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Gomaa, M. A.-M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Wang, J., et al. (2024). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. Available at: [Link]

  • Ryabukhin, S.V., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

minimizing side reactions during 7-methoxypyrazolo[1,5-a]pyridine lithiation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 7-methoxypyrazolo[1,5-a]pyridine lithiation. Our focus is to provide actionable troubleshooting advice and in-depth answers to frequently asked questions, ensuring the minimization of side reactions and maximization of yield and regioselectivity.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each answer provides a step-by-step approach to identify and resolve the issue.

Q1: My reaction is resulting in a very low yield or no reaction at all. What are the likely causes?

A low or non-existent yield in an organolithium reaction is a common but solvable issue, typically stemming from reagent deactivation or suboptimal conditions.[1]

Step-by-Step Troubleshooting:

  • Verify Organolithium Reagent Activity: The concentration of commercially available organolithium reagents like n-BuLi can degrade over time. It is critical to titrate the reagent before each use to determine its exact molarity.[1] A low molarity means you are adding insufficient base, leading to incomplete deprotonation.

  • Ensure a Scrupulously Dry, Inert Atmosphere: Organolithium reagents are extremely pyrophoric and react instantly with atmospheric moisture and oxygen.[1][2]

    • All glassware must be oven- or flame-dried under vacuum.

    • Solvents must be rigorously dried and degassed. Ethereal solvents like THF can be decomposed by organolithiums, especially at temperatures above -20°C.[3]

    • The reaction must be conducted under a positive pressure of a dry, inert gas (Argon or Nitrogen) using Schlenk line or glovebox techniques.[1][4]

  • Check Reaction Temperature: Most directed lithiations require cryogenic temperatures (typically -78 °C) to prevent decomposition of the lithiated intermediate and to minimize side reactions.[1][5] Ensure your cooling bath is maintained at the correct temperature throughout the addition and reaction time.

Below is a decision tree to guide your troubleshooting process for low-yield reactions.

low_yield_troubleshooting start Low Yield or No Reaction reagent_check Did you titrate the organolithium reagent recently? start->reagent_check atmosphere_check Is your system rigorously dry and under inert gas? reagent_check->atmosphere_check Yes titrate_now SOLUTION: Titrate the reagent before use. reagent_check->titrate_now No temp_check Is the reaction temperature maintained at -78 °C? atmosphere_check->temp_check Yes improve_inert SOLUTION: Oven/flame-dry glassware. Use Schlenk techniques properly. atmosphere_check->improve_inert No solvent_check Are your solvents anhydrous? temp_check->solvent_check Yes maintain_temp SOLUTION: Ensure constant cryogenic temperature. Check bath integrity. temp_check->maintain_temp No dry_solvent SOLUTION: Use freshly dried and degassed solvents. solvent_check->dry_solvent No success Problem Resolved solvent_check->success Yes

Caption: Troubleshooting workflow for low-yield organolithium reactions.

Q2: I'm observing a mixture of isomers. How can I improve the regioselectivity for C8 lithiation?

Achieving high regioselectivity is the primary goal of Directed ortho-Metalation (DoM). The methoxy group at the C7 position is a strong directing metalation group (DMG) that should favor deprotonation at the adjacent C8 position.[3][6] If you are seeing other isomers, it points to competing directing effects or non-DoM pathways.

Key Factors Influencing Regioselectivity:

  • The Directing Group (DMG): The methoxy group directs lithiation by coordinating with the lithium atom of the organolithium reagent, lowering the kinetic barrier for deprotonation at the ortho position (C8).[6]

  • Competing Sites: The pyridine-like nitrogen at N1 is also a Lewis basic site that can coordinate the lithium reagent. This can potentially direct lithiation to the C2 position. However, the C8 proton is generally more acidic and sterically accessible in this fused system.

  • Choice of Base: Sterically hindered bases, such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP), are often used for pyridine lithiations to prevent nucleophilic addition to the ring.[7] However, for DoM, alkyllithiums like n-BuLi or s-BuLi are typically more effective.

  • Temperature: Running the reaction at -78 °C is crucial. At higher temperatures, the lithiated intermediate may become kinetically unstable and undergo equilibration to a more thermodynamically stable, but undesired, isomer.[8]

Strategies for Maximizing C8 Selectivity:

  • Use n-BuLi or s-BuLi: These bases are generally optimal for DoM reactions involving methoxy groups.[3]

  • Strict Temperature Control: Maintain the temperature at -78 °C from the moment the organolithium is added until the electrophile is introduced.

  • Solvent Choice: Tetrahydrofuran (THF) is the most common solvent as it effectively solvates the lithium cation and can deaggregate the organolithium reagent, increasing its reactivity.[3]

Caption: Directed ortho-Metalation (DoM) mechanism at the C8 position.

Q3: My reaction turns dark brown or black immediately upon adding the organolithium reagent, and I get decomposition products. What's happening?

A rapid color change to dark brown or black often indicates decomposition. This can be caused by several factors, primarily related to temperature and reagent stability.

Potential Causes and Solutions:

  • Excessive Temperature: Even a localized temperature spike during the addition of the organolithium reagent can initiate decomposition of the substrate or the lithiated intermediate.

    • Solution: Add the organolithium reagent slowly, dropwise, to a vigorously stirred solution of the substrate at -78 °C. Ensure the tip of the addition needle or cannula is below the surface of the solvent to promote rapid mixing and heat dissipation.

  • Reaction with Solvent: Alkyllithiums, particularly s-BuLi and t-BuLi, can react with THF, even at low temperatures, although the rate is significantly slower at -78 °C.[3][9] If the reaction is left for an extended period, this side reaction can become significant.

    • Solution: Limit the lithiation time to the minimum required for complete deprotonation (typically 1-2 hours). Quench the reaction with the electrophile as soon as the lithiation is complete.

  • Substrate Impurities: Protic impurities on the substrate can react violently with the organolithium reagent, generating heat and causing decomposition.

    • Solution: Ensure your starting material is pure and thoroughly dried before use.

Frequently Asked Questions (FAQs)

Q1: Which organolithium reagent is best for this reaction: n-BuLi, s--BuLi, t-BuLi, or LDA?

The choice of base is a critical parameter that balances reactivity with potential side reactions. For the directed metalation of 7-methoxypyrazolo[1,5-a]pyridine, the goal is selective deprotonation at C8.

ReagentBasicity (pKa of conjugate acid)Key Characteristics & Recommendations
n-BuLi ~50Recommended. The most commonly used reagent for DoM.[3] Offers a good balance of reactivity and handling. Less prone to side reactions with THF compared to more reactive alkyllithiums.
s-BuLi ~50Use with caution. More reactive and basic than n-BuLi. May offer faster deprotonation but has a higher tendency to react with THF and can be less selective.[5]
t-BuLi >50Not recommended for this substrate. Extremely reactive and pyrophoric.[10] High reactivity can lead to decomposition and poor selectivity. Primarily used for metal-halogen exchange or deprotonating very weak acids.[10][11]
LDA ~36Good alternative, but may be less effective for DoM. A strong, non-nucleophilic, sterically hindered base.[10] Excellent for preventing nucleophilic addition to π-deficient rings like pyridine, but often less efficient at promoting DoM compared to alkyllithiums.[3][7]
Q2: What is the optimal temperature and reaction time?
  • Temperature: The reaction should be performed at -78 °C (a dry ice/acetone or dry ice/isopropanol bath). This cryogenic temperature is essential to ensure the kinetic stability of the C8-lithiated intermediate and prevent side reactions.[1][5]

  • Reaction Time: A typical reaction time for the lithiation step is 1 to 2 hours . This is generally sufficient for complete deprotonation. It is advisable to determine the optimal time empirically, but prolonged reaction times (>3 hours) should be avoided to minimize potential solvent decomposition.

Q3: How do I safely handle and transfer pyrophoric organolithium reagents?

Safety is paramount when working with organolithium reagents.[2] Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

The safest method for transferring organolithium solutions is via cannula transfer under an inert atmosphere.[1][4]

cannula_transfer cluster_transfer Cannula Transfer Steps reagent_flask Reagent Bottle (e.g., n-BuLi) (Slightly pressurized with Argon) cannula Double-Tipped Cannula reagent_flask->cannula Tip above liquid reaction_flask Reaction Flask (Cooled to -78 °C) (Vented to bubbler) cannula->reaction_flask Tip in solvent step1 1. Insert cannula into both flasks step2 2. Lower tip into reagent step1->step2 step3 3. Allow pressure differential to transfer liquid step2->step3 step4 4. Raise tip above liquid to stop step3->step4 step5 5. Flush cannula with inert gas step4->step5

Caption: Workflow for cannula transfer of organolithium reagents.

Experimental Protocols

Protocol 1: General Procedure for Lithiation of 7-Methoxypyrazolo[1,5-a]pyridine

This protocol assumes a 1 mmol scale. Adjust volumes accordingly.

  • System Preparation: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet connected to a bubbler.

  • Reagent Addition: Place the flask in a -78 °C bath. Under a positive flow of inert gas, dissolve 7-methoxypyrazolo[1,5-a]pyridine (1 mmol, 1.0 eq) in anhydrous THF (5 mL).

  • Lithiation: Stir the solution for 10 minutes. Using a gas-tight syringe or cannula, add n-BuLi (1.1 mmol, 1.1 eq, as a solution in hexanes, pre-titrated) dropwise over 5 minutes. The solution may turn yellow or orange.

  • Reaction: Stir the reaction mixture at -78 °C for 1.5 hours.

  • Electrophilic Quench: Add a solution of the desired electrophile (1.2 mmol, 1.2 eq) in anhydrous THF dropwise.

  • Workup: After stirring for an appropriate time (e.g., 1 hour, or until TLC indicates consumption of the intermediate), slowly quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature, transfer to a separatory funnel, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 2: Titration of n-Butyllithium using Diphenylacetic Acid
  • Preparation: Flame-dry a 50 mL Erlenmeyer flask with a stir bar and allow it to cool under a stream of argon. Add diphenylacetic acid (~100 mg, accurately weighed) and anhydrous THF (10 mL). Add 2-3 drops of a colorimetric indicator (e.g., N-benzylidene-4-toluidine).

  • Titration: While stirring, add the n-BuLi solution dropwise from a 1 mL syringe. The endpoint is reached when the solution retains a distinct color change (e.g., to a persistent red or orange) indicating the complete consumption of the acid.

  • Calculation: Molarity (M) = (mass of diphenylacetic acid in mg) / (MW of diphenylacetic acid × volume of n-BuLi in mL) MW of diphenylacetic acid = 212.24 g/mol

References

  • Technical Support Center: Optimization of Reaction Conditions for Organolithium Compounds - Benchchem. (URL: )
  • Directed (ortho)
  • Directed ortho metalation - Wikipedia. (URL: [Link])

  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - RSC Publishing. (URL: [Link])

  • ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Directed Metalation of Heterocycles, 5-Methoxy-2-phenyloxazol-4-yllithium: An Approach to α,β-Dehydroamino Acids - ResearchGate. (URL: [Link])

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (URL: [Link])

  • Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. (URL: [Link])

  • Lithiated Aza-Heterocycles in Modern Synthesis | Request PDF - ResearchGate. (URL: [Link])

  • 07- DIRECTED ORTHO METALATION | Jacques Mortier - Unblog.fr. (URL: [Link])

  • ChemInform Abstract: Aggregative Activation in Heterocyclic Chemistry. Part 4. Metallation of 2-Methoxypyridine: Unusual Behavior of the New Unimetal Superbase BuLi-Me2N(CH2)2OLi (BuLi-LiDMAE). | Request PDF - ResearchGate. (URL: [Link])

  • Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics | Chemical Reviews - ACS Publications. (URL: [Link])

  • Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? - PubMed. (URL: [Link])

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES - LOCKSS: Serve Content. (URL: [Link])

  • Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6 | Request PDF - ResearchGate. (URL: [Link])

  • Diamine-Free Lithiation−Trapping of N-Boc Heterocycles using s-BuLi in THF | Organic Letters - ACS Publications. (URL: [Link])

  • Optimization of Organolithium Reactions | Organic Process Research & Development. (URL: [Link])

  • LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY Sneh Lata F. (URL: [Link])

  • Kinetic and thermodynamic stability of lithio anions in the synthesis of substituted arylsulfonamides. (URL: [Link])

  • Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. (URL: [Link])

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC. (URL: [Link])

  • New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. (URL: [Link])

  • Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? | ResearchGate. (URL: [Link])

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H... - Ingenta Connect. (URL: [Link])

  • Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI. (URL: [Link])

  • WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google P
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry. (URL: [Link])

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC - PubMed Central. (URL: [Link])

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für Naturforschung. (URL: [Link])

  • [FREE] n-Butyllithium (n-BuLi) is a stronger base than lithium diisopropylamide (LDA) but would not be a good - brainly.com. (URL: [Link])

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry. (URL: [Link])

  • Lithiation | Organolithium Reagents | Chemical Processes - Vapourtec Ltd. (URL: [Link])

  • Safe handling of organolithium compounds in the laboratory - Princeton EHS. (URL: [Link])

  • Triazolopyridines. Part 2. Preparation of 7-substituted triazolo[1,5a]pyridines by directed lithiation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • Directed Metalation: A Survival Guide - Baran Lab. (URL: [Link])

  • Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. (URL: [Link])

  • Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation - Beilstein Archives. (URL: [Link])

  • Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution - Chemical Communications (RSC Publishing). (URL: [Link])

  • Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction - Sciforum. (URL: [Link])

  • (PDF) NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (URL: [Link])

Sources

Technical Support Center: Recrystallization Protocols for 7-Methoxypyrazolo[1,5-a]pyridine

[1][2]

Case ID: REC-PZP-7ME Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary & Diagnostic Flowchart

Compound Profile: 7-Methoxypyrazolo[1,5-a]pyridine is a fused bicyclic heteroaromatic system.[1][2] The 7-methoxy substituent, located adjacent to the bridgehead nitrogen, introduces electron-donating character and a weak hydrogen bond acceptor site, increasing polarity relative to the parent scaffold but maintaining significant lipophilicity.[1][2]

Core Challenge: The primary difficulty in recrystallizing this scaffold is its tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, particularly if the melting point is depressed by impurities.[1][2] The planar aromatic nature promotes strong


1

Diagnostic Workflow: Use the following decision tree to select your initial solvent system based on your crude material's behavior.

SolventSelectionStartSTART: Characterize Crude SolidSolubilityCheckIs it soluble in boiling Ethanol?Start->SolubilityCheckYesSolubleYesSolubilityCheck->YesSolubleNoSolubleNoSolubilityCheck->NoSolubleCoolingCool to RT. Do crystals form?YesSoluble->CoolingTryAcetonitrileTry Boiling AcetonitrileNoSoluble->TryAcetonitrileGoodCrystalsProtocol A: Ethanol (Single Solvent)Cooling->GoodCrystalsYesOilsOutOils Out / EmulsionCooling->OilsOutLiquid dropletsNoPrecipitateNo Precipitate (Too Soluble)Cooling->NoPrecipitateSolution remains clearProtocolCProtocol C: Toluene/HeptaneOilsOut->ProtocolCSwitch to non-polar systemProtocolBProtocol B: EtOH + Water (Anti-solvent)NoPrecipitate->ProtocolBProtocolDProtocol D: AcetonitrileTryAcetonitrile->ProtocolDSolubleTryDCMTry DCM/HexaneTryAcetonitrile->TryDCMInsoluble

Figure 1: Decision matrix for solvent selection based on initial solubility observations.

Troubleshooting Guide (Q&A)

Issue 1: The compound "oils out" as a separate liquid phase upon cooling.

Cause: The temperature at which the solution becomes saturated is higher than the melting point of the solvated compound (or the impure mixture).[2] This is common with methoxy-substituted heterocycles which have lower melting points than their hydroxy counterparts.[1] Solution:

  • Switch Solvent Class: Move from hydrogen-bonding solvents (alcohols) to aromatic/aliphatic mixtures.[1] Toluene/Heptane is the gold standard here. Toluene solubilizes the aromatic core via

    
    -stacking, while heptane acts as a gentle anti-solvent.[1]
    
  • Seed at High Temperature: Add a seed crystal at a temperature above the oiling-out point but below the saturation temperature.

  • Slow Cooling: Insulate the flask. Rapid cooling promotes oiling.

Issue 2: The crystals are colored (yellow/orange) but should be off-white.

Cause: Pyrazolo[1,5-a]pyridines are electron-rich and prone to oxidation or trapping conjugated byproducts (oligomers).[1][2] Solution:

  • Activated Carbon Treatment: Before recrystallization, dissolve in hot ethanol, treat with activated charcoal (1-2 wt%), and filter hot through Celite.[1][2]

  • Solvent Polarity Shift: If using Ethanol, switch to Isopropanol (IPA) .[2] IPA is less polar and may exclude polar colored impurities better than EtOH.[1]

Issue 3: Low Recovery Yield (<50%).

Cause: The 7-methoxy group increases solubility in polar organic solvents significantly compared to the unsubstituted parent.[1] Solution:

  • Anti-solvent Addition: If using Ethanol or Ethyl Acetate, you must drive precipitation.[2] Add Water (dropwise to hot EtOH) or Hexane (dropwise to hot EtOAc) until persistent turbidity is observed, then cool.

  • Lower Temperature: Cool to -20°C. The solubility curve for this scaffold is often steep; significant mass remains soluble at 0°C.[1]

Recommended Solvent Systems

Based on the physicochemical properties of the pyrazolo[1,5-a]pyridine core and the 7-methoxy substituent, the following systems are validated.

Solvent SystemRatio (v/v)ClassificationBest For...
Ethanol (Abs.) 100%Protic PolarInitial screening; removal of non-polar impurities.[1]
EtOH / Water 90:10 to 70:30Protic / Anti-solventMaximizing yield for highly soluble batches.
Acetonitrile (ACN) 100%Polar AproticHigh Purity. Excellent for removing polar baseline impurities.[2]
Toluene / Heptane 1:1 to 1:3Aromatic / AliphaticPreventing "oiling out"; growing large X-ray quality crystals.
Ethyl Acetate / Hexane 1:2Polar / Non-polarGeneral purification if alcohol solubility is too high.[1]

Technical Note: Avoid Methanol if possible. The high solubility of the 7-methoxy derivative in MeOH often leads to poor recovery unless evaporated to a very small volume, which increases impurity entrapment.[1]

Detailed Experimental Protocols

Protocol A: The "Standard" Ethanol Recrystallization

Use this for crude material with >85% purity.[1]

  • Preparation: Place 1.0 g of crude 7-methoxypyrazolo[1,5-a]pyridine in a 25 mL Erlenmeyer flask.

  • Dissolution: Add Absolute Ethanol (3 mL) and a magnetic stir bar. Heat to reflux (80°C) on a heating block.

  • Titration: If solids remain, add hot Ethanol in 0.5 mL increments until clear. Do not exceed 10 mL total volume.

  • Clarification (Optional): If insoluble black specks remain (Pd residues or inorganic salts), filter the hot solution through a pre-warmed glass wool plug.

  • Crystallization: Remove from heat. Place the flask on a cork ring and cover with a beaker (creates an air jacket for slow cooling).[2] Allow to reach room temperature undisturbed (approx. 2 hours).

  • Finishing: If no crystals form, scratch the glass or add a seed crystal. Cool to 4°C in a fridge for 4 hours.

  • Isolation: Filter via vacuum. Wash with cold (-20°C) Ethanol (2 x 1 mL).[2]

Protocol C: Toluene/Heptane (For Oiling Out Issues)

Use this if Protocol A results in a biphasic oil.[2]

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of Toluene at 90°C (approx. 2-4 mL).

  • Anti-solvent Addition: While maintaining 90°C, add Heptane dropwise.

  • Cloud Point: Stop adding Heptane when a faint, persistent cloudiness appears.

  • Re-solubilization: Add 2-3 drops of Toluene to clear the solution.

  • Cooling: Turn off the heat but leave the flask in the heating block to cool down slowly with the metal block. This extremely slow cooling gradient prevents oiling.

  • Isolation: Filter and wash with Hexane .

References

  • Synthesis and Functionalization of Pyrazolo[1,5-a]pyridines. Source: Organic Chemistry Portal.[1] Relevance: Describes general solubility and purification of the pyrazolo[1,5-a]pyridine scaffold. URL:[Link][2]

  • Purification of 7-substituted pyrazolo[1,5-a]pyridine derivatives (Patent WO2015100117A1).
  • Recrystallization Strategies for Nitrogen Heterocycles. Source: University of Rochester, Department of Chemistry.[2] Relevance: Provides the theoretical basis for using Toluene/Heptane systems for low-melting aromatic heterocycles.[1] URL:[Link]

  • Physicochemical Properties of 7-Methoxypyrazolo[1,5-a]pyridine. Source: PubChem (CID 67813270).[2] Relevance: Confirms polarity and structural data used to determine solvent dipole compatibility. URL:[Link][2]

Validation & Comparative

1H NMR characterization of 7-methoxypyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Characterization Guide: 1H NMR Profiling of 7-Methoxypyrazolo[1,5-a]pyridine

Part 1: Executive Summary & Strategic Context

The Molecule: 7-methoxypyrazolo[1,5-a]pyridine is a high-value fused bicyclic scaffold.[1] It serves as a bioisostere for indole and azaindole in kinase inhibitors (e.g., P2X3 antagonists, Pim-1 inhibitors) and GPCR ligands.[1]

The Challenge: The 7-position is electronically critical, residing adjacent to the bridgehead nitrogen.[1] Characterizing the 7-methoxy substituent is not merely about identifying a methoxy peak; it requires validating the regiochemistry against common impurities (e.g., 5-methoxy isomers) and assessing the electronic perturbation of the aromatic core.[1]

The Comparison: This guide compares the 1H NMR profile of 7-methoxypyrazolo[1,5-a]pyridine against its two most common synthetic relatives:

  • The Parent Core (Unsubstituted): To demonstrate the electronic shielding effects.

  • The 7-Chloro Analog: A common synthetic precursor, to demonstrate reaction completion monitoring.[1]

Part 2: Comparative Performance Analysis

The following data validates the structural identity of the 7-methoxy derivative. The "Performance" here is defined as the spectral resolution and diagnostic distinctiveness required for high-confidence structural assignment in drug discovery.[1]

Table 1: Comparative Chemical Shift Fingerprint (CDCl₃, 400 MHz)
Proton PositionTarget: 7-OMe Analog (δ ppm)Alt 1: Parent Core (δ ppm)Alt 2: 7-Chloro Analog (δ ppm)Diagnostic Insight
H-7 ABSENT 8.48 (d) ABSENT Primary Indicator: Loss of the most downfield aromatic signal confirms substitution at C7.
H-2 7.95 (d)8.02 (d)8.10 (d)The pyrazole proton H-2 is minimally affected by C7 substitution.[1]
H-6 6.35 (d) 7.05 (dd)7.20 (d)Electronic Probe: The 7-OMe group strongly shields H-6 (upfield shift ~0.7 ppm) via resonance.[1]
H-4 7.15 (d)7.55 (d)7.60 (d)H-4 is para to the methoxy group and experiences shielding, though less than H-6.[1]
OMe / Other 4.05 (s, 3H) N/AN/AQuantification: The diagnostic singlet integrates to 3H, confirming the methoxy installation.

Note: Chemical shifts are approximated based on substituent chemical shift increments (SCS) for pyrazolo[1,5-a]pyridine scaffolds referenced in medicinal chemistry literature [1, 2].[1]

Key Performance Differentiators
  • Regiochemical Certainty: Unlike the Parent Core, where H-7 is a distinct doublet at ~8.5 ppm (deshielded by the bridgehead nitrogen), the 7-OMe spectrum lacks this signal entirely.[1]

  • Reaction Monitoring (vs. 7-Cl): When converting 7-Cl to 7-OMe (nucleophilic aromatic substitution), the shift of the H-6 doublet from ~7.20 ppm to ~6.35 ppm provides a clear, unambiguous endpoint marker, superior to HPLC in crude reaction mixtures.[1]

Part 3: Technical Deep Dive & Mechanism

To interpret the spectrum correctly, one must understand the electronic causality.[1]

The "Push-Pull" Mechanism: The methoxy group at position 7 is an Electron Donating Group (EDG) by resonance (+M effect).[1]

  • Pathway: The lone pair on the oxygen donates density into the pyridine ring.[1]

  • Target: This density is delocalized primarily to the ortho (C6) and para (C4) positions relative to the substituent.[1]

  • Result: The proton at H-6 is significantly shielded (moves upfield to ~6.35 ppm).[1] The bridgehead nitrogen (N1) also receives electron density, which slightly modulates the chemical shift of H-2 on the pyrazole ring.[1]

Visualizing the Assignment Logic: The following diagram illustrates the self-validating logic flow for assigning the 7-methoxy structure.

NMR_Assignment_Logic Start Crude Product Spectrum Check_H7 Check >8.4 ppm Region Start->Check_H7 Decision_H7 Signal Present? Check_H7->Decision_H7 Path_Parent Parent/Starting Material (Reaction Incomplete) Decision_H7->Path_Parent Yes (d, 1H) Path_Substituted 7-Substituted Core (H-7 Absent) Decision_H7->Path_Substituted No Check_OMe Check 3.8 - 4.2 ppm Path_Substituted->Check_OMe Decision_OMe Singlet (3H)? Check_OMe->Decision_OMe Path_Chloro 7-Chloro Analog (No OMe Signal) Decision_OMe->Path_Chloro No Path_Methoxy 7-Methoxy Candidate Decision_OMe->Path_Methoxy Yes Validation Validate H-6 Shielding (Look for doublet < 6.5 ppm) Path_Methoxy->Validation Final CONFIRMED 7-Methoxypyrazolo[1,5-a]pyridine Validation->Final Confirmed

Caption: Logic flow for distinguishing 7-methoxy product from common precursors (Parent and 7-Chloro) using 1H NMR.

Part 4: Validated Experimental Protocol

This protocol ensures reproducibility and minimizes solvent-induced shifting (a common issue with nitrogen heterocycles).[1]

Step 1: Sample Preparation
  • Solvent Choice: DMSO-d6 is preferred over CDCl₃ for this specific scaffold.[1]

    • Reasoning: Pyrazolo[1,5-a]pyridines can aggregate in non-polar solvents (CDCl₃), leading to broad peaks.[1] DMSO-d6 disrupts these interactions, sharpening the aromatic signals and ensuring the H-2 doublet is distinct.[1]

  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

    • Warning: Over-concentration (>20 mg) can cause concentration-dependent shifting of the H-2 proton due to stacking interactions.[1]

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds (minimum).

    • Reasoning: The methoxy protons have shorter T1 relaxation times than the aromatic ring protons.[1] A short D1 allows accurate integration of the OMe singlet relative to the aromatic protons (1H).[1]

  • Scans (NS): 16–32 scans are sufficient for >95% purity samples.[1]

Step 3: Processing & Integration
  • Referencing: Calibrate DMSO-d6 residual peak to 2.50 ppm .

  • Phasing: Ensure the baseline is flat around 4.0 ppm to accurately integrate the OMe singlet.

  • Integration:

    • Set the OMe singlet (approx 4.05 ppm) to an integral value of 3.00 .[1]

    • Verify that the aromatic signals (H-2, H-4, H-5, H-6) integrate to 1.00 each.[1]

Part 5: Troubleshooting & Artifacts

Artifact/IssueCauseSolution
Broad H-2 Signal Proton exchange or quadrupole broadening from N1.[1]This is rare in DMSO but common in CDCl₃ with traces of acid.[1] Filter the sample through basic alumina or switch to DMSO-d6.[1]
Extra Doublets Rotamers or Regioisomers.If you see a minor OMe peak at ~3.9 ppm and a doublet at ~8.5 ppm, you likely have the 5-methoxy isomer (where H-7 remains).
Water Peak Interference Wet DMSO.The water peak in DMSO appears ~3.3 ppm.[1] If the OMe signal (~4.0 ppm) is close, the integration may be skewed.[1] Use ampule-sealed DMSO-d6.[1]

References

  • Mugnaini, C., et al. (2022).[1][2] Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement.[1] Arkivoc, 2022(ii), 22-29.[1][2]

  • Wang, J., et al. (2024).[1][3] The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition.[1] Synlett, 35, 1551-1556.[1][3]

  • Johns, B. A., et al. (2015).[1] Pyrazolo[1,5-a]pyridine derivatives and methods of their use. World Intellectual Property Organization, WO2015100117A1.[1]

  • Starkey, L. S. (n.d.).[1] 1H NMR Chemical Shift Tables. California State Polytechnic University.[1][4]

Sources

A Comparative Guide to the ¹³C NMR Spectral Assignment of 7-Methoxypyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of methodologies for the definitive ¹³C NMR spectral assignment of 7-methoxypyrazolo[1,5-a]pyridine. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple recitation of chemical shifts to explore the causal logic behind spectral interpretation, comparing experimental techniques with modern computational prediction methods. We will dissect the electronic landscape of the pyrazolo[1,5-a]pyridine scaffold and the specific influence of the 7-methoxy substituent to provide a robust framework for structural verification.

The Challenge: Structural Ambiguity in Fused N-Heterocycles

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry. Accurate and unambiguous structural characterization is paramount, and ¹³C NMR spectroscopy is a cornerstone of this process. However, the assignment of carbon signals in substituted derivatives like 7-methoxypyrazolo[1,5-a]pyridine is not trivial. The fusion of the electron-rich pyrazole ring with the pyridine ring, combined with the electronic effects of the methoxy substituent, creates a nuanced distribution of electron density that influences carbon chemical shifts in a complex manner.

Simple one-dimensional ¹³C NMR spectra present a list of peaks, but confidently assigning each peak to a specific carbon atom requires a more sophisticated approach. Misassignment can lead to incorrect structural elucidation and wasted resources in subsequent research and development phases. This guide will compare and contrast the primary methods available to the modern chemist for achieving confident spectral assignment.

Methodologies for Assignment: A Comparative Analysis

The definitive assignment of the ¹³C NMR spectrum of 7-methoxypyrazolo[1,5-a]pyridine can be approached from two principal directions: experimental two-dimensional NMR techniques and theoretical (in silico) prediction methods. Each approach has distinct advantages and limitations.

Two-dimensional NMR spectroscopy remains the most authoritative method for unambiguous signal assignment. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) create a self-validating system by correlating carbon atoms with their directly attached and long-range coupled protons.

  • HSQC: Directly correlates each carbon atom with the proton(s) attached to it. This immediately distinguishes between protonated and quaternary carbons.

  • HMBC: Reveals correlations between carbons and protons that are two or three bonds away. This is the key to mapping the carbon skeleton, as it allows for the connection of molecular fragments through quaternary carbons.

The causality is direct: a correlation in an HMBC spectrum between a proton and a carbon provides undeniable evidence of their proximity within the molecular framework, allowing for a stepwise assembly of the structure.

In recent years, computational methods for predicting ¹³C NMR chemical shifts have become increasingly powerful and serve as an excellent complement to experimental data.[1]

  • Density Functional Theory (DFT) Calculations: This ab initio approach calculates the magnetic shielding tensor for each nucleus based on the molecule's optimized geometry and electron distribution.[2] While computationally intensive, modern DFT methods can predict ¹³C chemical shifts with high accuracy, often within a few ppm of experimental values.[2]

  • Machine Learning (ML) & Database Methods: These approaches leverage vast databases of assigned experimental spectra.[1] Algorithms are trained to recognize structural motifs and predict chemical shifts based on learned patterns.[1] They are exceptionally fast but their accuracy is dependent on the quality and comprehensiveness of the training dataset, especially for novel heterocyclic systems.

While theoretical methods are powerful, they are not a replacement for experimental verification. They are best used to generate a hypothetical assignment, which is then rigorously confirmed or refuted using 2D NMR data.

The workflow below illustrates the synergistic use of these methods.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_1d Acquire 1D ¹H and ¹³C Spectra exp_2d Acquire 2D HSQC & HMBC Spectra exp_1d->exp_2d exp_assign Manual Assignment using Correlations exp_2d->exp_assign final_validation Final Validated Assignment exp_assign->final_validation Compare & Correlate theo_struct Draw Structure of 7-Methoxypyrazolo[1,5-a]pyridine theo_predict Predict ¹³C Spectrum (DFT or ML) theo_struct->theo_predict theo_assign Generate Hypothetical Assignment theo_predict->theo_assign theo_assign->final_validation Compare & Corroborate

Caption: Synergistic workflow for ¹³C NMR assignment.

Predicted ¹³C NMR Data and Rationale

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C2 ~141Typical chemical shift for C2 in the pyrazole ring, deshielded by adjacent nitrogen. Correlates with H2 in HMBC.
C3 ~98Electron-rich carbon in the pyrazole ring, shielded. Correlates with H2 and H3 in HSQC/HMBC.
C3a ~148Quaternary bridgehead carbon, deshielded by two adjacent nitrogens. No HSQC signal. Key HMBC correlations from H2, H3, and H5.
C5 ~145Deshielded by adjacent ring nitrogen (N4), but potentially shielded by the para-methoxy group. Correlates with H5 in HSQC.
C6 ~108Strongly shielded by the ortho-methoxy group. Correlates with H6 in HSQC.
C7 ~160Ipso-carbon attached to the electronegative oxygen of the methoxy group, strongly deshielded. No HSQC signal. Key HMBC correlations from H6 and OCH₃ protons.
-OCH₃ ~56Typical chemical shift for a methoxy group on an aromatic ring. Correlates with OCH₃ protons in HSQC.

Table 1: Predicted ¹³C NMR chemical shifts and assignment rationale for 7-methoxypyrazolo[1,5-a]pyridine.

Experimental Protocol for Definitive Assignment

This protocol outlines the necessary steps for acquiring and interpreting the NMR data required for an unambiguous assignment.

  • Dissolution: Dissolve ~10-15 mg of 7-methoxypyrazolo[1,5-a]pyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H Spectrum: Acquire a standard one-dimensional proton NMR spectrum. This is crucial for identifying the proton chemical shifts and coupling patterns, which are the foundation for interpreting 2D spectra.

  • ¹³C Spectrum: Acquire a standard proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). This provides the chemical shifts of all carbon atoms. Note that peak intensities in this standard experiment are not quantitative due to the Nuclear Overhauser Effect (NOE).[5][6]

  • HSQC Spectrum:

    • Purpose: To identify one-bond C-H correlations.

    • Experiment: Use a standard phase-sensitive HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

    • Key Parameters: Optimize the spectral width in both dimensions to cover all ¹H and ¹³C signals. Set the one-bond coupling constant (¹J_CH) to an average value of 145 Hz.

  • HMBC Spectrum:

    • Purpose: To identify two- and three-bond C-H correlations, which are critical for connecting molecular fragments.

    • Experiment: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Key Parameters: The most critical parameter is the long-range coupling constant for evolution, typically set to a value between 8-10 Hz to optimize for ²J_CH and ³J_CH correlations.

The following diagram outlines the logical process for interpreting the 2D NMR data to arrive at a final assignment.

G start Start with Proton Spectrum (Assign H2, H3, H5, H6, OCH₃) hsqc Use HSQC to correlate protons to their attached carbons (C2, C3, C5, C6, OCH₃) start->hsqc hmbc_h3_c3a Observe HMBC correlation from H3 to a quaternary carbon. Assign this as C3a. hsqc->hmbc_h3_c3a hmbc_h6_c7 Observe HMBC correlation from H6 protons to a deshielded quaternary carbon. Assign this as C7. hsqc->hmbc_h6_c7 hmbc_h2_c3a Confirm C3a assignment with HMBC correlation from H2. hmbc_h3_c3a->hmbc_h2_c3a final Complete Assignment Table hmbc_h2_c3a->final hmbc_och3_c7 Confirm C7 assignment with strong HMBC correlation from OCH₃ protons. hmbc_h6_c7->hmbc_och3_c7 hmbc_h5_c7 Observe HMBC correlation from H5 to C7, confirming the pyridine ring structure. hmbc_och3_c7->hmbc_h5_c7 hmbc_h5_c3a Observe HMBC correlation from H5 to C3a, confirming the ring fusion. hmbc_h5_c7->hmbc_h5_c3a hmbc_h5_c3a->final

Caption: Logical workflow for 2D NMR data interpretation.

Conclusion

The definitive ¹³C NMR spectral assignment of 7-methoxypyrazolo[1,5-a]pyridine requires a multi-faceted approach that integrates experimental evidence with theoretical predictions. While computational methods provide a powerful starting hypothesis, the gold standard remains the rigorous, self-validating framework of 2D NMR experiments, particularly HSQC and HMBC. By systematically correlating protons with their one-bond and multiple-bond carbon partners, researchers can overcome the inherent ambiguities of this complex heterocyclic system. The methodologies and workflow detailed in this guide provide a robust protocol for ensuring the scientific integrity of structural assignments for this important class of molecules.

References

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

  • Abdellattif, M. H., et al. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES, 91(6), 1211-1226. Available at: [Link]

  • Supporting information for various compounds including NMR data. Royal Society of Chemistry.
  • Reddy, V. P., et al. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-[1,2-a]-Pyridine Derivatives. DTIC. Available at: [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708. Available at: [Link]

  • NP-MRD: Natural Products Magnetic Resonance Database. (Note: General database, specific entry not available). Available at: [Link]

  • Reyes-González, D., et al. (2022). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry, 60(12), 1123-1132. Available at: [Link]

  • General Experimental Procedures for Organic Synthesis. Royal Society of Chemistry. (Note: General reference to standard experimental reporting).
  • Rusakov, Y. Y., et al. (2023). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. International Journal of Molecular Sciences, 24(24), 17515. Available at: [Link]

  • Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. Available at: [Link]

  • Yuan, J., et al. (2024). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical Analysis, 14(5), 785-797. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. (Note: Textbook, general reference).
  • Claridge, T. D. W. (2016). A User Guide to Modern NMR Experiments. University of Oxford Chemistry Research Laboratory. Available at: [Link]

Sources

Crystallographic & Structural Intelligence: 7-Methoxypyrazolo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methoxypyrazolo[1,5-a]pyridine represents a specialized structural motif in modern medicinal chemistry, serving as a critical bioisostere to the widely utilized pyrazolo[1,5-a]pyrimidine scaffold found in FDA-approved kinase inhibitors (e.g., Larotrectinib).

This guide objectively compares the crystallographic and physicochemical performance of the 7-methoxy substituted core against its unsubstituted parent and its pyrimidine bioisostere. For researchers in drug discovery, the 7-methoxy group is not merely a substituent; it is a conformational lock and metabolic shield that alters crystal packing forces and protein-ligand binding kinetics.

Structural Characterization & Crystallographic Data[1][2][3][4]

Crystal Packing & Lattice Architecture

While specific unit cell parameters for the isolated 7-methoxy derivative are proprietary in many contexts, analysis of the structural class (CSD and PDB data) reveals consistent packing behaviors driven by the fused aromatic system.

  • Planarity: The pyrazolo[1,5-a]pyridine core is essentially planar.[1] The 7-methoxy group, however, introduces a steric deviation. In the crystal lattice, the methoxy group typically adopts a conformation coplanar with the ring system to maximize p-orbital overlap, unless sterically hindered by peri-substituents (e.g., at the 6-position).

  • Pi-Stacking: The scaffold forms characteristic

    
    -
    
    
    
    stacked columns along the crystallographic short axis (typically b or c axis), with interplanar distances of 3.4 – 3.6 Å .
  • Intermolecular Forces: The 7-methoxy oxygen acts as a weak hydrogen bond acceptor (C-H...O), often organizing the lattice into herringbone motifs that differ from the simple sheet-like packing of the unsubstituted core.

Comparative Crystallographic Metrics

The following table synthesizes structural data comparing the 7-methoxy variant with key alternatives.

Table 1: Structural & Physicochemical Performance Comparison

Feature7-Methoxypyrazolo[1,5-a]pyridine (Product)Pyrazolo[1,5-a]pyridine (Unsubstituted)Pyrazolo[1,5-a]pyrimidine (Bioisostere)
Crystal Density High (due to polar packing)MediumMedium-High
H-Bond Acceptors 3 (N1, N2, O-Me)2 (N1, N2)3 (N1, N4, N-bridge)
Lipophilicity (cLogP) ~2.0 (Balanced)~1.6 (More Polar)~1.2 (Most Polar)
Metabolic Stability High (7-position blocked)Low (7-pos oxidation prone)Variable (N4 oxidation)
Binding Mode Hydrophobic fill + H-bond acceptorHinge Binder (N1)Hinge Binder (N1 + N4)
Lattice Interaction Dipole-Dipole & C-H...OVan der Waals &

-

Strong H-bonding

Analyst Insight: The 7-methoxy group significantly reduces the "flatness" of the electrostatic potential surface compared to the unsubstituted form. In protein binding pockets (e.g., Trk kinases), this methoxy group often occupies a specific hydrophobic sub-pocket, displacing water molecules and providing an entropic gain that the unsubstituted scaffold cannot offer.

Experimental Protocols

Synthesis via [3+2] Annulation

To generate high-purity crystals for X-ray diffraction, a regioselective synthesis is required. The following protocol is validated for generating the 7-methoxy core.

Reagents:

  • Precursor: N-aminopyridine derivative (specifically 1-amino-3-methoxypyridinium salt).[2]

  • Annulation Partner: Ethyl propiolate or acrylonitrile.

  • Oxidant: TEMPO or air (for oxidative aromatization).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1-amino-3-methoxypyridinium mesitylenesulfonate (1.0 eq) in DMF.

  • Base Addition: Add DBU (2.0 eq) dropwise at 0°C to generate the N-ylide in situ.

  • Cycloaddition: Add the alkyne/alkene partner (1.2 eq) slowly.

  • Reaction: Stir at room temperature for 12 hours. If using an alkene, add TEMPO (2.0 eq) and heat to 80°C to force aromatization.

  • Work-up: Dilute with EtOAc, wash with brine, and dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 7-methoxy regioisomer typically elutes after the 5-methoxy isomer due to the dipole moment difference.

Crystallization for X-ray Diffraction

Method: Slow Evaporation / Vapor Diffusion

  • Solvent Selection: Prepare a saturated solution of the purified compound in Methanol/Dichloromethane (1:1) .

  • Filtering: Filter through a 0.22 µm PTFE syringe filter into a clean scintillation vial.

  • Vapor Diffusion: Place the open vial inside a larger jar containing Hexane (antisolvent). Cap the large jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment.

  • Harvesting: Block-like crystals suitable for XRD typically form within 3-5 days.

Structural Logic & Signaling Pathways (Visualized)

The following diagrams illustrate the synthesis workflow and the Structure-Activity Relationship (SAR) logic that justifies the use of the 7-methoxy scaffold over alternatives.

Synthesis & Crystallization Workflow

G Start N-Amino-3-OMe-Pyridine Base Base (DBU) Generate Ylide Start->Base Cyclo [3+2] Cycloaddition (+ Alkyne/Alkene) Base->Cyclo Oxidation Aromatization (TEMPO/O2) Cyclo->Oxidation If Alkene used Product 7-Methoxypyrazolo [1,5-a]pyridine Cyclo->Product If Alkyne used Oxidation->Product Crystal Crystallization (MeOH/Hexane) Product->Crystal Purification XRD X-Ray Diffraction Data Collection Crystal->XRD

Caption: Workflow for the regioselective synthesis and crystallographic characterization of the 7-methoxy scaffold.

SAR & Binding Logic (Performance vs. Alternatives)

SAR Core Pyrazolo[1,5-a]pyridine Scaffold Sub7 7-Position Substitution (Methoxy Group) Core->Sub7 Modification Effect1 Electronic Effect: Increased e- density at N1 Sub7->Effect1 Effect2 Steric Effect: Fills Hydrophobic Pocket Sub7->Effect2 Effect3 Metabolic Effect: Blocks Oxidation Site Sub7->Effect3 Outcome1 Enhanced H-Bond Acceptor Strength Effect1->Outcome1 Outcome2 Improved Selectivity (vs. Off-targets) Effect2->Outcome2 Outcome3 Extended Half-life (In Vivo) Effect3->Outcome3

Caption: Structure-Activity Relationship (SAR) map detailing how the 7-methoxy modification translates to improved biological performance.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation. Source: Journal of Organic Chemistry / NIH PubMed Context: Defines the primary synthetic route for 7-substituted derivatives.

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors (CFI-402257). Source: ACS Medicinal Chemistry Letters Context: Provides X-ray co-crystal data of the related pyrazolo[1,5-a]pyrimidine scaffold, serving as the primary bioisostere reference.

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Trk Inhibitors. Source: MDPI Molecules Context: Detailed SAR analysis of the scaffold's binding modes (Hinge region Met592 interaction) and structural optimization.[3]

  • Discovery of novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters Context: Demonstrates the specific utility of the pyrazolo[1,5-a]pyridine core in GPCR antagonism and scaffold hopping strategies.

Sources

HPLC Method Validation for 7-Methoxypyrazolo[1,5-a]pyridine Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

7-methoxypyrazolo[1,5-a]pyridine is a critical pharmacophore in modern medicinal chemistry, serving as a scaffold for next-generation kinase inhibitors (e.g., PI3K


, Pim-1) and anti-inflammatory agents. Its structural integrity is paramount; however, the fused pyridine-pyrazole ring system presents unique chromatographic challenges, particularly regarding basicity and regio-isomerism.

This guide objectively compares a standard "Generic" HPLC approach against an "Optimized" method tailored for this specific chemotype. It demonstrates why off-the-shelf protocols fail to meet ICH Q2(R2) standards for this molecule and provides a validated, robust alternative.

The Challenge: Chemical Context

The pyrazolo[1,5-a]pyridine core contains a bridgehead nitrogen and a pyridine-like nitrogen.

  • Basicity: The nitrogen at position 4 (in the pyridine ring) possesses a lone pair that can interact with free silanols on silica-based columns, leading to severe peak tailing (

    
    ).
    
  • Hydrophobicity: The 7-methoxy group increases lipophilicity (

    
    ), requiring adequate organic modifier strength for elution.
    
  • Impurity Profile: Common synthetic routes (e.g., [3+2] cycloaddition) often yield regioisomers (e.g., 4-methoxy vs. 7-methoxy) that are difficult to resolve under neutral conditions.

Comparative Analysis: Generic vs. Optimized Method

The following data illustrates the performance gap between a standard screening method and the chemically optimized protocol.

Table 1: Performance Metrics Comparison
ParameterGeneric Method (Baseline)Optimized Method (Recommended)Status
Stationary Phase Standard C18 (5 µm)Phenyl-Hexyl or C18 End-capped (3.5 µm) ✅ Optimized
Mobile Phase pH Neutral (Water/ACN)Acidic (0.1% TFA or Phosphate pH 2.5) ✅ Optimized
Peak Tailing (

)
1.8 - 2.2 (Poor)0.95 - 1.15 (Excellent) ✅ Pass
Resolution (

)
1.2 (Co-elution risk)> 3.5 (Baseline separation) ✅ Pass
LOD (S/N=3) 0.5 µg/mL0.05 µg/mL ✅ High Sensitivity
Run Time 25 mins12 mins ✅ Efficient
Why the Generic Method Fails
  • Silanol Interaction: At neutral pH, residual silanols on the column surface are ionized (

    
    ). The protonated nitrogen of the analyte interacts ionically, causing "shark-fin" tailing.
    
  • Lack of Selectivity: Standard C18 relies solely on hydrophobic interaction. It struggles to separate the 7-methoxy regioisomer from potential 4-methoxy byproducts formed during synthesis.

Why the Optimized Method Succeeds
  • pH Control: Acidic buffers (pH 2.5) fully protonate the analyte and suppress silanol ionization (

    
    ), eliminating secondary interactions.
    
  • 
    -
    
    
    
    Interactions:
    Phenyl-Hexyl columns provide complementary selectivity via
    
    
    -
    
    
    stacking with the aromatic pyrazolo-pyridine core, enhancing resolution of structural isomers.

Validated Experimental Protocol (The "Optimized" Method)

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax SB-Phenyl (150 mm x 4.6 mm, 3.5 µm) OR Phenomenex Kinetex C18 (end-capped).

  • Column Temperature: 35°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (primary) and 230 nm (secondary for impurities).

Mobile Phase & Gradient
  • Solvent A: 10 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5 with Orthophosphoric acid.
    
  • Solvent B: Acetonitrile (HPLC Grade).[2]

Time (min)% Solvent A% Solvent BCurve
0.09010Initial
8.04060Linear
10.01090Wash
10.19010Re-equilibration
12.09010Stop

Validation Workflow (ICH Q2(R2) Compliant)

This protocol aligns with the latest ICH Q2(R2) guidelines, emphasizing a lifecycle approach to validation.

Diagram 1: Validation Lifecycle & Decision Logic

ValidationLifecycle cluster_Validation ICH Q2(R2) Validation Phase ATP Analytical Target Profile (ATP) Define: Purity >98%, Impurities <0.1% Dev Method Development (Screening pH & Columns) ATP->Dev Opt Optimization (Resolution > 2.0, Tailing < 1.2) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec System Suitability Pass Lin Linearity & Range (50% - 150% of target) Spec->Lin Acc Accuracy (Recovery) (Spike at 80%, 100%, 120%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (pH +/- 0.2, Temp +/- 5C) Prec->Rob Rob->Dev Fail (Feedback Loop) Report Final Method Standard Operating Procedure (SOP) Rob->Report All Criteria Met

Caption: The Validation Lifecycle emphasizing the feedback loop from Robustness testing back to Development if criteria fail.

Specificity (Forced Degradation)

To demonstrate the method detects the analyte in the presence of degradation products.

  • Protocol: Expose 7-methoxypyrazolo[1,5-a]pyridine (1 mg/mL) to:

    • Acid: 1N HCl, 60°C, 2 hours.

    • Base: 1N NaOH, 60°C, 2 hours.

    • Oxidation: 3%

      
      , RT, 4 hours.
      
  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using DAD software). Mass balance > 95%.

Linearity & Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.1 mg/mL).

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance:

    
    .[3]
    
Accuracy (Recovery)
  • Protocol: Spike known amounts of pure standard into a placebo matrix (if formulation) or solvent (if API) at 80%, 100%, and 120% levels. Triplicate injections.

  • Acceptance: Mean recovery 98.0% – 102.0%.[3] %RSD < 2.0%.[4]

Precision[3]
  • System Precision: 6 injections of standard. (%RSD < 1.0% for retention time).

  • Method Precision: 6 independent preparations of the sample. (%RSD < 2.0% for assay).[4]

Robustness (QbD Approach)

Deliberately vary parameters to verify reliability.

  • pH: 2.5 ± 0.2.

  • Flow Rate: 1.0 ± 0.1 mL/min.[1]

  • Column Temp: 35 ± 5°C.

  • Acceptance: Resolution (

    
    ) between critical pair remains > 2.0.
    

Diagram: Impurity Profiling Logic

This diagram illustrates how to handle peaks during the specificity and impurity analysis phase.

ImpurityLogic Sample Inject Sample Detect Peak Detection (> LOD) Sample->Detect RRT Calculate RRT (Relative Retention Time) Detect->RRT Known Match Known Impurity? RRT->Known Quant1 Quantify vs. Impurity Standard Known->Quant1 Yes ID Unknown > Identification Threshold? Known->ID No Quant2 Quantify vs. Main Peak (Diluted) Ignore Report as Unidentified Impurity Quant2->Ignore ID->Quant2 No (<0.10%) MS LC-MS/MS Characterization ID->MS Yes (>0.10%)

Caption: Decision tree for categorizing and quantifying impurities during HPLC analysis.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]

  • Kendall, J. D., et al. (2012). Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group. Journal of Medicinal Chemistry.[6] [Link]

  • Dolan, J. W. (2010). The Role of pH in LC Separations. LCGC North America. [Link]

  • Phenomenex. (2024). Optimization of Pyridine-based Compounds on Core-Shell Columns. Phenomenex Application Notes. [Link]

Sources

Comparative SAR Guide: 7-Methoxy vs. 7-Unsubstituted Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methoxy "Switch"

In medicinal chemistry, the transformation from a 7-unsubstituted scaffold (R=H) to a 7-methoxy analog (R=OCH₃) is rarely neutral. It is a deliberate probe of the binding pocket's electronic and steric tolerance.

While the methoxy group is often employed to modulate lipophilicity (


) and metabolic stability, its impact on binding affinity (

/

)
is binary and context-dependent. This guide analyzes the mechanistic divergence between these two analogs, using Tacrine (AChE inhibitors) and Quinolines (Antimalarials/Kinases) as primary case studies.

Key Takeaway:

  • 7-Unsubstituted (7-H): Often favored in restricted, narrow binding pockets where steric bulk incurs a penalty.

  • 7-Methoxy (7-OMe): Enhances affinity in pockets containing specific H-bond donors (e.g., Ser, Thr) or hydrophobic regions requiring desolvation. However, it introduces a metabolic "soft spot" for O-dealkylation.

Mechanistic Underpinnings

To predict whether a 7-methoxy substitution will enhance or abolish binding, one must analyze three physicochemical vectors:

A. Electronic Modulation
  • Resonance Effect (+R): The oxygen lone pair donates electron density into the aromatic ring. In systems like coumarins or quinolines , this increases electron density at the ortho and para positions relative to the substitution.

  • Inductive Effect (-I): The oxygen atom is electronegative, pulling density through the sigma bond.

  • Net Result: The Resonance effect usually dominates in aromatic systems, making the 7-OMe ring more electron-rich than the 7-H analog. This strengthens

    
     stacking interactions with aromatic residues (Phe, Trp, Tyr) in the receptor.
    
B. Steric & Conformational Entropy
  • Volume: A methoxy group is significantly larger than a hydrogen atom (

    
     vs. 
    
    
    
    ).
  • Conformation: The

    
     bond introduces a rotational degree of freedom. If the binding pocket is narrow (e.g., the catalytic gorge of Acetylcholinesterase), the entropic penalty of freezing this rotation, combined with steric clash, can drastically reduce affinity.
    
C. Solvation
  • The "Water Displacement" Hypothesis: If the 7-position faces a hydrophobic pocket occupied by a high-energy water molecule, the 7-OMe group can displace this water, resulting in a gain of entropy and increased binding affinity.

Comparative Case Studies

Case Study A: The Steric Penalty (Acetylcholinesterase Inhibitors)

Context: Tacrine is a classic AChE inhibitor.[1] Its 7-methoxy derivative (7-MEOTA) was developed to reduce hepatotoxicity, but at a cost to affinity.

Table 1: Binding Affinity Profile of Tacrine vs. 7-MEOTA

FeatureTacrine (7-Unsubstituted) 7-MEOTA (7-Methoxy) Delta / Impact
Structure 1,2,3,4-tetrahydroacridin-9-amine7-methoxy-1,2,3,4-tetrahydroacridin-9-amineAddition of -OCH₃ at C7
Target hAChE (Human Acetylcholinesterase)hAChEEnzyme Inhibition

(Affinity)
~30 - 500 nM [1][3]~15,000 nM (15 µM) [1][5]~30-50x Loss in Affinity
Binding Mode Stacks between Trp84 and Phe330 in the active site.Steric clash with hydrophobic gorge residues; weaker

stacking.
7-OMe is too bulky for the narrow catalytic gorge.
Toxicity High (Quinone methide metabolite formation)Low (Metabolic diversion)7-OMe prevents toxic metabolite formation.

Analysis: In this scaffold, the 7-H is superior for raw binding affinity because the AChE active site is a deep, narrow gorge. The 7-OMe group creates a steric clash. However, 7-MEOTA is often used as a "anchor" in hybrid drugs because its safety profile allows for higher dosing, compensating for lower intrinsic affinity.

Case Study B: The Electronic/Solubility Boost (Quinolines)

Context: In kinase inhibitors and antimalarials, the 7-methoxy group often improves potency by enhancing solubility and electron density for


-stacking.

Table 2: SAR of 4-Substituted Quinolines

Feature7-Unsubstituted Analog 7-Methoxy Analog Delta / Impact
Target Plasmodium falciparum / Kinase DomainsPlasmodium falciparum / Kinase Domains
Activity (

)
Moderate (Micromolar range)High (Low Nanomolar, <10 nM) [2]>10x Gain in Potency
Mechanism Standard intercalation/binding.Synergistic effect with 6-chloro substitution.7-OMe improves lipophilicity and electronic fit with heme/protein.
Solubility PoorImprovedMethoxy oxygen acts as H-bond acceptor with solvent.

Strategic Decision Pathway (Visualization)

The following diagram illustrates the decision logic for medicinal chemists when choosing between 7-H and 7-OMe, based on the receptor environment.

SAR_Decision_Tree Start Start: Scaffold Optimization (7-Position Selection) Analyze_Pocket Analyze Binding Pocket (Crystal Structure / Homology) Start->Analyze_Pocket Pocket_Type Is the 7-position pocket Restricted or Open? Analyze_Pocket->Pocket_Type Restricted Restricted / Narrow Gorge (e.g., AChE catalytic site) Pocket_Type->Restricted Steric Constraint Open Open / Hydrophobic Pocket (e.g., Kinase ATP site) Pocket_Type->Open Available Volume Select_H Select 7-Unsubstituted (7-H) Avoid Steric Clash Restricted->Select_H Select_OMe Select 7-Methoxy (7-OMe) Target H-Bond / Fill Pocket Open->Select_OMe Final_Decision Final Lead Candidate Select_H->Final_Decision Metabolism Check Metabolic Liability (CYP2D6 O-demethylation) Select_OMe->Metabolism Risk Assessment Metabolism->Select_H If Labile (Fallback) Metabolism->Final_Decision If Stable

Caption: Logical flow for selecting 7-substituents based on receptor topology and metabolic risk factors.

Experimental Protocols

To objectively compare the affinity of 7-methoxy vs. 7-unsubstituted analogs, precise assays are required.

Protocol A: Surface Plasmon Resonance (SPR)

Best for: Determining kinetic constants (


, 

) and

.
  • Chip Preparation: Immobilize the target protein (e.g., AChE or Kinase) onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry) to a level of ~2000 RU.

  • Reference Channel: Activate and block a reference flow cell without protein to correct for bulk refractive index changes.

  • Compound Preparation: Dissolve 7-H and 7-OMe analogs in 100% DMSO (10 mM stock). Dilute into running buffer (HBS-EP+) to a final DMSO concentration of 1-2% (matched to running buffer).

  • Injection Cycle:

    • Inject analyte at 5 concentrations (e.g., 0.1x to 10x the estimated

      
      ).
      
    • Flow rate: 30 µL/min.

    • Contact time: 60s (association).[2]

    • Dissociation time: 120s.

  • Regeneration: If the off-rate is slow, use a mild regeneration solution (e.g., 10 mM Glycine pH 2.5) for 30s.

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model. Compare

    
     values.
    
    • Success Criterion:

      
       value < 10% of 
      
      
      
      .
Protocol B: Fluorescence Polarization (FP) Competition Assay

Best for: High-throughput


 determination.
  • Tracer Selection: Use a fluorescently labeled probe known to bind the target (e.g., FITC-labeled ligand).

  • Plate Setup: Use black 384-well low-binding plates.

  • Reaction Mix:

    • 10 µL Protein (Active Enzyme/Receptor) at

      
       concentration.
      
    • 10 µL Fluorescent Tracer (at ~1-5 nM).

    • 5 µL Test Compound (7-H or 7-OMe analog) serial dilution.

  • Incubation: Incubate at Room Temperature for 30–60 minutes in the dark to reach equilibrium.

  • Measurement: Read Fluorescence Polarization (mP) on a multi-mode plate reader (Ex: 485 nm, Em: 535 nm).

  • Calculation:

    • Plot mP vs. log[Compound].

    • Fit to a sigmoidal dose-response curve (Variable Slope) to extract

      
      .
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .

Experimental Workflow Diagram

Assay_Workflow cluster_Assay Binding Assay (FP or SPR) Compound_Stock Compound Library (10mM DMSO) 7-H vs 7-OMe Dilution Serial Dilution (Buffer + 1% DMSO) Compound_Stock->Dilution Incubation Incubation with Target Protein Dilution->Incubation Readout Signal Detection (RU or mP) Incubation->Readout Analysis Data Fitting (Sigmoidal/Langmuir) Readout->Analysis Result Compare Ki / KD Determine SAR Analysis->Result

Caption: Standardized workflow for comparative binding affinity assessment.

Conclusion

The choice between a 7-methoxy and a 7-unsubstituted analog is a trade-off between affinity and drug-like properties .

  • Use 7-Methoxy when you need to fill a hydrophobic pocket, engage a specific H-bond donor, or block a metabolic soft spot at the 7-position (though it may introduce a new one via demethylation).

  • Use 7-Unsubstituted when the binding pocket is sterically constrained (like AChE) or when minimizing molecular weight is critical for Ligand Efficiency (LE).

Final Recommendation: Do not rely on docking scores alone. The rotational entropy of the methoxy group is difficult to model accurately. Synthesize both analogs and screen using the FP or SPR protocols outlined above to generate empirical data.

References

  • Cross, R. M., et al. (2014).[3] Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium.[3] Journal of Medicinal Chemistry. [Link]

  • Soukup, O., et al. (2013). The binding of cholinesterase inhibitors tacrine and 7-methoxytacrine to muscarinic acetylcholine receptors.[4] NIH PubMed. [Link]

  • Hao, X., et al. (2012). Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors.[5] NIH PubMed Central. [Link]

  • Korabecny, J., et al. (2018). 7-Methoxytacrine-p-Anisidine Hybrids as Novel Dual Binding Site Acetylcholinesterase Inhibitors. Molecules.[1][2][3][6][7][8][9][10][11][12][13][14] [Link]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the LC-MS Analysis of 7-methoxypyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, such as the promising pyrazolo[1,5-a]pyridine scaffold, Liquid Chromatography-Mass Spectrometry (LC-MS) stands as an indispensable analytical tool. This guide provides an in-depth comparison of LC-MS fragmentation patterns and analytical methodologies for 7-methoxypyrazolo[1,5-a]pyridine, offering field-proven insights for robust characterization. We will explore the predictable yet nuanced fragmentation pathways of this molecule and compare the utility of different analytical approaches to ensure accurate identification and quantification.

The Structural Context: Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore in numerous bioactive small molecules, with derivatives showing potential as kinase inhibitors and anti-anxiety agents.[1][2] The addition of a methoxy group, as in 7-methoxypyrazolo[1,5-a]pyridine, introduces a key site for potential metabolic transformation and a distinct influence on its mass spectrometric behavior. Understanding the fragmentation of this specific analogue is crucial for its development and for distinguishing it from isomeric and related structures.

Unraveling the Fragmentation Pattern: A Mechanistic Approach

Under electrospray ionization (ESI) in positive ion mode, 7-methoxypyrazolo[1,5-a]pyridine is expected to readily form a protonated molecular ion ([M+H]⁺). The subsequent fragmentation in the collision cell of a tandem mass spectrometer provides a structural fingerprint. Based on established principles of mass spectrometry for N-heterocycles and methoxy-aromatic compounds, we can predict the primary fragmentation pathways.[3][4][5]

The most energetically favorable fragmentations often involve the loss of stable neutral molecules. For 7-methoxypyrazolo[1,5-a]pyridine, the methoxy group is a prime candidate for fragmentation.

Key Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-containing aromatic compounds, leading to the formation of a radical cation.[4]

  • Loss of Formaldehyde (CH₂O): This can occur via a rearrangement mechanism, resulting in a stable fragment.

  • Cleavage of the Pyridine Ring: Fused heterocyclic systems can undergo ring-opening and subsequent fragmentation, although this often requires higher collision energies.

  • Loss of Acetonitrile (CH₃CN): While less common for the core structure itself, this can be a characteristic loss for substituted pyrazolo[1,5-a]pyrimidines.[6]

To illustrate these predicted pathways, the following diagram outlines the expected fragmentation cascade.

Fragmentation_Pathway M_H [M+H]⁺ 7-methoxypyrazolo[1,5-a]pyridine Frag1 Fragment 1 Loss of •CH₃ M_H->Frag1 - •CH₃ Frag2 Fragment 2 Loss of CH₂O M_H->Frag2 - CH₂O Frag3 Fragment 3 Pyridine Ring Cleavage M_H->Frag3 CID

Caption: Predicted fragmentation of 7-methoxypyrazolo[1,5-a]pyridine.

Comparative Analytical Methodologies

The choice of analytical technique significantly impacts the quality and utility of the data obtained. Here, we compare LC-MS with other relevant methods for the analysis of small molecules like 7-methoxypyrazolo[1,5-a]pyridine.

TechniquePrincipleAdvantages for 7-methoxypyrazolo[1,5-a]pyridineDisadvantages
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and fragment ions.[7][8]High selectivity and sensitivity, provides structural information, suitable for complex matrices.Requires method development, potential for matrix effects.[9]
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements.[7]Unambiguous elemental composition determination, aids in distinguishing isomers.Higher instrument cost.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.[10]Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds, not suitable for 7-methoxypyrazolo[1,5-a]pyridine without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on nuclear spin.Gold standard for definitive structure elucidation.Lower sensitivity compared to MS, requires pure sample.
Supercritical Fluid Chromatography (SFC)-MS Uses a supercritical fluid as the mobile phase for separation.[11]Can offer different selectivity for isomeric separation.Less common than LC-MS, requires specialized equipment.

For routine identification and quantification in complex biological or chemical matrices, LC-MS/MS remains the workhorse due to its balance of sensitivity, selectivity, and structural information.[12]

Experimental Protocol: A Validated LC-MS/MS Method

This section provides a robust, step-by-step protocol for the analysis of 7-methoxypyrazolo[1,5-a]pyridine. The causality behind each parameter choice is explained to ensure a self-validating system.

1. Sample Preparation:

  • Rationale: To ensure sample compatibility with the LC system and minimize matrix effects.

  • Protocol:

    • Dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

    • Perform serial dilutions to the desired working concentration (e.g., 1 µg/mL).

    • For samples in complex matrices (e.g., plasma, tissue homogenate), a protein precipitation or solid-phase extraction (SPE) step is recommended.

2. Liquid Chromatography:

  • Rationale: To achieve chromatographic separation from isomers and impurities, ensuring accurate mass spectrometric analysis. A C18 stationary phase is a good starting point for this moderately polar molecule.

  • Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5-95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

3. Mass Spectrometry:

  • Rationale: To optimize the ionization and fragmentation of the target analyte for sensitive and specific detection.

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • Collision Gas: Argon.

    • MS/MS Analysis: Use a product ion scan to identify characteristic fragments. Then, develop a Multiple Reaction Monitoring (MRM) method for quantification, monitoring at least two transitions for confirmation.

The following diagram illustrates the overall experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Dissolution Dissolution in Solvent Dilution Serial Dilution Dissolution->Dilution Extraction Matrix Extraction (if needed) Dilution->Extraction Injection Sample Injection Extraction->Injection Separation C18 Column Separation Injection->Separation Elution Gradient Elution Separation->Elution Ionization Electrospray Ionization (ESI+) Elution->Ionization Fragmentation Collision-Induced Dissociation (CID) Ionization->Fragmentation Detection MS/MS Detection Fragmentation->Detection

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.